6-Oxononanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H50N7O18P3S |
|---|---|
Molekulargewicht |
921.7 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-oxononanethioate |
InChI |
InChI=1S/C30H50N7O18P3S/c1-4-7-18(38)8-5-6-9-21(40)59-13-12-32-20(39)10-11-33-28(43)25(42)30(2,3)15-52-58(49,50)55-57(47,48)51-14-19-24(54-56(44,45)46)23(41)29(53-19)37-17-36-22-26(31)34-16-35-27(22)37/h16-17,19,23-25,29,41-42H,4-15H2,1-3H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46) |
InChI-Schlüssel |
UVEYWFUSWFHVTK-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Putative 6-Oxononanoyl-CoA Biosynthesis Pathway in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Oxononanoyl-CoA is a nine-carbon, keto-substituted acyl-coenzyme A molecule. While not a product of a dedicated de novo biosynthetic pathway in mammals, evidence suggests its formation as a metabolic intermediate during the catabolism of nonanoic acid. This technical guide delineates a putative pathway for the biosynthesis of this compound, commencing with the ω-oxidation of nonanoic acid and proceeding through peroxisomal β-oxidation. This document provides a comprehensive overview of the proposed enzymatic steps, their subcellular localization, and regulatory aspects. Furthermore, it includes a compilation of relevant quantitative data, detailed experimental protocols for key enzymatic assays, and graphical representations of the metabolic and signaling pathways.
A Putative Metabolic Pathway for this compound Biosynthesis
The formation of this compound in mammals is hypothesized to be a multi-step process involving enzymes in the endoplasmic reticulum and peroxisomes. The proposed pathway begins with the ω-oxidation of nonanoic acid to generate nonanedioic acid, which is subsequently activated to its CoA ester and undergoes peroxisomal β-oxidation.
Step 1: ω-Oxidation of Nonanoic Acid in the Endoplasmic Reticulum
The initial phase of the pathway occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1] This process converts the terminal methyl group of nonanoic acid into a carboxylic acid, yielding nonanedioic acid. This alternative to β-oxidation becomes more significant when β-oxidation is impaired.[1][2]
-
ω-Hydroxylation: Nonanoic acid is first hydroxylated at the ω-carbon (C9) by a cytochrome P450 monooxygenase, specifically from the CYP4A and CYP4F subfamilies, to form 9-hydroxynonanoic acid.[3][4] This reaction requires molecular oxygen and NADPH.
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase, utilizing NAD+ as a cofactor.
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, also requiring NAD+, to produce nonanedioic acid.
Step 2: Activation and Transport into Peroxisomes
The resulting nonanedioic acid is activated to its coenzyme A thioester, nonanedioyl-CoA. This activation is likely catalyzed by an acyl-CoA synthetase. The long-chain dicarboxylic acyl-CoAs are then transported into the peroxisome via the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70).
Step 3: Peroxisomal β-Oxidation of Nonanedioyl-CoA
Inside the peroxisome, nonanedioyl-CoA undergoes cycles of β-oxidation. This process shortens the dicarboxylic acid chain from both ends. The generation of this compound is a plausible outcome of one cycle of β-oxidation starting from the ω-end of nonanedioyl-CoA. The key enzymes in peroxisomal β-oxidation of dicarboxylic acids are:
-
Acyl-CoA Oxidase (ACOX1): Catalyzes the first, rate-limiting step, introducing a double bond.
-
L-Bifunctional Protein (L-PBE or EHHADH): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.
-
3-Ketoacyl-CoA Thiolase (ACAA1) or Sterol Carrier Protein X (SCPx): Catalyzes the thiolytic cleavage to release acetyl-CoA and a chain-shortened dicarboxyl-CoA.
Following one round of β-oxidation from the ω-end of nonanedioyl-CoA, the resulting intermediate would be a 7-carboxy-3-ketoheptanoyl-CoA. Further processing, including decarboxylation and another round of oxidation, could potentially lead to the formation of this compound, although the precise enzymatic steps for this transformation are not well-defined.
Quantitative Data
Quantitative kinetic data for the specific enzymatic steps leading to this compound are limited. The following tables summarize available data for key enzyme families involved in the putative pathway.
Table 1: Kinetic Parameters of Human Cytochrome P450 4A11 for Lauric Acid ω-Hydroxylation
| Parameter | Value | Reference |
| Vmax (nmol/min/nmol P450) | 1.2 ± 0.2 | |
| Kcat (s-1) | ~0.02 | |
| Km (µM) | Not reliably determined | |
| Deuterium Isotope Effect (DV) | 1.2 ± 0.2 | |
| Deuterium Isotope Effect (D(V/K)) | 2.1 ± 0.7 |
Note: Data is for lauric acid (C12) as a prototypical substrate for CYP4A11. Kinetic parameters for nonanoic acid (C9) may differ.
Table 2: Products of Peroxisomal β-Oxidation
| Substrate | Major Products | Reference |
| Very-long-chain fatty acids | Chain-shortened acyl-CoAs, Acetyl-CoA | |
| Dicarboxylic acids | Chain-shortened dicarboxyl-CoAs, Acetyl-CoA, Succinyl-CoA |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the putative this compound biosynthesis pathway.
Assay for Cytochrome P450-mediated ω-Hydroxylation of Fatty Acids
This protocol is adapted from methods used to measure the ω-hydroxylation of lauric acid by human cytochrome P450 4A11.
Materials:
-
Purified recombinant human CYP4A11
-
Purified recombinant NADPH-cytochrome P450 reductase
-
Phospholipid vesicles (e.g., DLPC)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH
-
Nonanoic acid (substrate)
-
Internal standard (e.g., deuterated 9-hydroxynonanoic acid)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Reconstitution of the Enzyme System:
-
Prepare a reaction mixture containing CYP4A11, NADPH-cytochrome P450 reductase, and phospholipid vesicles in potassium phosphate buffer.
-
Incubate on ice for 30 minutes to allow for reconstitution.
-
-
Reaction Initiation:
-
Add nonanoic acid to the reconstituted enzyme system.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
-
Reaction Termination and Extraction:
-
After a defined time (e.g., 10-20 minutes), stop the reaction by adding a strong acid (e.g., HCl).
-
Add the internal standard.
-
Extract the hydroxylated products with an organic solvent like ethyl acetate.
-
-
Derivatization and Analysis:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Derivatize the dried residue with BSTFA containing 1% TMCS to form trimethylsilyl (B98337) ethers.
-
Analyze the derivatized products by GC-MS in selected ion monitoring (SIM) mode to quantify the formation of 9-hydroxynonanoic acid relative to the internal standard.
-
Assay for Peroxisomal β-Oxidation of Dicarboxylic Acids
This protocol is based on methods for measuring peroxisomal β-oxidation in isolated peroxisomes or cell lysates using radiolabeled substrates.
Materials:
-
Isolated peroxisomes or cell homogenate
-
[1-¹⁴C]-Nonanedioic acid (radiolabeled substrate)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing ATP, CoA, NAD+, and FAD
-
TCA (trichloroacetic acid) or perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Sample Preparation:
-
Isolate peroxisomes from tissue (e.g., liver) by differential and density gradient centrifugation. Alternatively, use cell homogenates.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the isolated peroxisomes or cell homogenate with the reaction buffer.
-
Add the radiolabeled [1-¹⁴C]-nonanedioic acid to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Separation:
-
Stop the reaction by adding ice-cold TCA or perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
-
Quantification of Soluble Products:
-
The supernatant contains the acid-soluble products of β-oxidation (e.g., [¹⁴C]-acetyl-CoA).
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of β-oxidation.
-
Quantification of this compound by LC-MS/MS
This is a generalized protocol for the quantification of a specific acyl-CoA species from a biological sample.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Internal standard (e.g., stable isotope-labeled this compound, if available, or a structurally similar acyl-CoA)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Extraction:
-
Homogenize the biological sample in a cold extraction solvent containing the internal standard to precipitate proteins and extract metabolites.
-
Centrifuge to pellet the precipitated proteins.
-
-
Sample Cleanup (Optional):
-
The supernatant can be further purified using SPE to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable chromatographic gradient.
-
Detect and quantify the target analyte (this compound) and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for this compound would need to be determined.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Regulation of the Pathway
The biosynthesis of this compound, being dependent on ω-oxidation and peroxisomal β-oxidation, is subject to the regulatory mechanisms governing these pathways. A key regulator is the peroxisome proliferator-activated receptor alpha (PPARα).
PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.
Genes regulated by PPARα include those encoding enzymes for both microsomal ω-hydroxylation (e.g., CYP4A family) and peroxisomal β-oxidation (e.g., ACOX1, L-PBE). Therefore, conditions that activate PPARα, such as fasting or a high-fat diet, would be expected to increase the flux through the putative this compound biosynthesis pathway.
Conclusion
The biosynthesis of this compound in mammals is not a primary, anabolic pathway but rather a likely consequence of the catabolism of nonanoic acid through the concerted action of ω-oxidation in the endoplasmic reticulum and β-oxidation in peroxisomes. This guide has outlined a putative pathway, provided relevant quantitative data and experimental protocols, and described the key regulatory mechanisms. Further research is required to definitively elucidate the enzymatic steps involved in the formation of this compound and to determine its physiological and pathological significance. The methodologies and information presented herein provide a foundation for researchers to investigate this intriguing metabolic intermediate.
References
The Metabolic Crossroads of 6-Oxononanoyl-CoA: A Technical Guide to the Core Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxononanoyl-CoA is a nine-carbon medium-chain acyl-coenzyme A derivative characterized by a ketone group at the sixth carbon. While its specific metabolic pathway is not extensively documented in existing literature, its chemical structure strongly suggests a catabolic route involving a combination of ketone reduction and subsequent β-oxidation. This technical guide provides an in-depth analysis of the core enzymes hypothetically involved in the metabolism of this compound. By examining the known functions and characteristics of relevant enzyme families—including ketoreductases and the canonical enzymes of the β-oxidation spiral—we present a putative metabolic pathway. This document serves as a foundational resource for researchers investigating novel fatty acid metabolic pathways, scientists exploring the roles of keto-acyl compounds in cellular metabolism, and professionals in drug development targeting metabolic disorders. Detailed experimental protocols for key enzyme assays are provided, alongside quantitative data and visual representations of the metabolic and experimental workflows to facilitate further research and application.
Proposed Metabolic Pathway for this compound
Given the absence of a directly elucidated pathway for this compound, we propose a plausible catabolic route based on established principles of fatty acid and ketone metabolism. The pathway initiates with the reduction of the C6-keto group, a necessary step to remove the non-standard functional group, followed by the sequential degradation of the nine-carbon chain via the mitochondrial β-oxidation pathway for odd-chain fatty acids.
The proposed steps are as follows:
-
Activation : The substrate, this compound, is already in its activated CoA ester form.
-
Ketone Reduction : The 6-oxo group is reduced to a hydroxyl group by a keto-acyl-CoA reductase (or a similar dehydrogenase), yielding 6-hydroxy-nonanoyl-CoA.
-
First Cycle of β-Oxidation : The C9-hydroxyacyl-CoA enters the β-oxidation spiral.
-
Dehydrogenation : An acyl-CoA dehydrogenase creates a double bond.
-
Hydration : An enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation : A 3-hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group.
-
Thiolysis : A thiolase cleaves off an acetyl-CoA molecule, yielding 4-hydroxy-heptanoyl-CoA.
-
-
Second Cycle of β-Oxidation : The C7-hydroxyacyl-CoA undergoes another round of β-oxidation, producing another molecule of acetyl-CoA and 2-hydroxy-pentanoyl-CoA.
-
Third and Final Cycle of β-Oxidation : The final cycle cleaves the C5-hydroxyacyl-CoA into one molecule of acetyl-CoA and one molecule of propionyl-CoA.
-
Propionyl-CoA Metabolism : Propionyl-CoA is subsequently carboxylated and converted to succinyl-CoA, which then enters the citric acid cycle.
Core Enzymes in this compound Metabolism
The metabolism of this compound is predicted to be catalyzed by several key enzymes. This section details the functions and properties of these enzymes.
Keto-Acyl-CoA Reductase
The initial and crucial step in the proposed pathway is the reduction of the ketone group at the C6 position. This reaction is likely catalyzed by a member of the oxidoreductase family, such as a keto-acyl-CoA reductase or a specific 3-hydroxyacyl-CoA dehydrogenase with broad substrate specificity. These enzymes typically utilize NAD(P)H as a cofactor to reduce a keto group to a hydroxyl group.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
MCAD is a key enzyme in the first step of each β-oxidation cycle for fatty acids with chain lengths between 4 and 12 carbons. It catalyzes the dehydrogenation of the acyl-CoA substrate, introducing a trans-double bond between the α and β carbons. Given the C9 nature of the initial substrate (after reduction) and its subsequent C7 and C5 intermediates, MCAD is the primary acyl-CoA dehydrogenase expected to be involved.
Enoyl-CoA Hydratase
This enzyme catalyzes the second step of β-oxidation: the stereospecific hydration of the trans-2-enoyl-CoA intermediate to form L-3-hydroxyacyl-CoA. Enoyl-CoA hydratase does not require a cofactor and is essential for preparing the fatty acid chain for the subsequent oxidation step.
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
LCHAD is responsible for the third step of β-oxidation, catalyzing the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This enzyme is highly specific for the L-stereoisomer of the hydroxyacyl-CoA substrate.
β-Ketoacyl-CoA Thiolase
Also known as thiolase, this enzyme catalyzes the final step in each β-oxidation cycle. It mediates a thiolytic cleavage of the 3-ketoacyl-CoA, using a free coenzyme A molecule to release an acetyl-CoA and a new acyl-CoA that is two carbons shorter.
Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, and Methylmalonyl-CoA Mutase
Since this compound is an odd-chain fatty acyl-CoA, its complete degradation yields propionyl-CoA. This three-carbon molecule is converted to the citric acid cycle intermediate succinyl-CoA by the sequential action of these three enzymes.
Quantitative Data on Core Enzymes
The following tables summarize representative quantitative data for the enzyme families implicated in this compound metabolism. The data is derived from studies on analogous substrates, as direct kinetic data for this compound is not available.
Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Substrate | Organism | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| Octanoyl-CoA | Rat Liver | ~5 | ~15 | [1] |
| 3-Phenylpropionyl-CoA | Rat Liver | ~6 | ~12 |[1] |
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Organism | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| 3-Hydroxybutyryl-CoA | Pig Heart | 25 | 150 | [2] |
| 3-Hydroxyoctanoyl-CoA | Pig Heart | 5 | 250 | [2] |
| 3-Hydroxydecanoyl-CoA | Pig Heart | 4 | 200 |[2] |
Table 3: Activity of Acetoacetyl-CoA Thiolase
| Enzyme Type | Organism/Cell Type | Specific Activity (nmol/min/mg) | Reference |
|---|---|---|---|
| Cytosolic Thiolase | Cultured Lymphocytes | 138.3 ± 39.2 |
| Mitochondrial Thiolase | Cultured Lymphocytes | 84.0 ± 16.2 | |
Experimental Protocols
Detailed methodologies for assaying the activity of the key enzymes are provided below.
Protocol for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
This spectrophotometric assay measures the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA.
Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.5
-
1 mM 3-phenylpropionyl-CoA
-
1 mM Phenazine methosulfate (PMS)
-
Spectrophotometer capable of reading at 308 nm
-
Enzyme sample (e.g., mitochondrial extract)
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer and 1 mM PMS.
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding 1 mM 3-phenylpropionyl-CoA.
-
Immediately monitor the increase in absorbance at 308 nm for 5 minutes.
-
The rate of cinnamoyl-CoA formation is proportional to the MCAD activity. The molar extinction coefficient for cinnamoyl-CoA at 308 nm is required for calculating the specific activity.
Protocol for L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay
This is a coupled enzyme assay that measures the reduction of NAD+.
Materials:
-
100 mM Tris-HCl buffer, pH 8.5
-
10 mM NAD+
-
0.1 mM L-3-hydroxyoctanoyl-CoA (or other suitable substrate)
-
10 U/mL 3-ketoacyl-CoA thiolase (as the coupling enzyme)
-
0.1 mM CoASH
-
Spectrophotometer capable of reading at 340 nm
-
Enzyme sample
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, 3-ketoacyl-CoA thiolase, and CoASH.
-
Add the enzyme sample to the mixture and incubate for 2 minutes at 30°C.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the specific activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Protocol for β-Ketoacyl-CoA Thiolase Activity Assay
This assay measures the thiolytic cleavage of a β-ketoacyl-CoA substrate.
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
50 µM Acetoacetyl-CoA
-
50 µM Coenzyme A (CoASH)
-
5 mM MgCl2
-
Spectrophotometer capable of reading at 303 nm
-
Enzyme sample
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and MgCl2.
-
Add the enzyme sample to the mixture.
-
Add CoASH to the cuvette.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond of acetoacetyl-CoA.
-
The specific activity can be calculated using the molar extinction coefficient of the Mg2+-acetoacetyl-CoA complex.
Visualizations of Pathways and Workflows
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Enzyme Activity Assay
Caption: General experimental workflow for a spectrophotometric enzyme activity assay.
Conclusion
The metabolism of this compound, while not directly characterized, can be logically inferred to proceed through an initial ketone reduction followed by standard β-oxidation of the resulting odd-chain hydroxy-fatty acyl-CoA. This guide provides a comprehensive overview of the enzymes likely involved in this process, along with representative quantitative data and detailed experimental protocols to facilitate further investigation. The provided workflows and pathway diagrams serve as a visual framework for understanding the complex interplay of these enzymes. Further research, including in vitro reconstitution of the pathway and metabolomic analysis in relevant biological systems, is necessary to validate this proposed metabolic route and to fully elucidate the physiological significance of this compound. This foundational guide is intended to empower researchers to explore this and other novel metabolic pathways, ultimately contributing to a deeper understanding of cellular metabolism and the development of new therapeutic strategies.
References
The Elusive Signaling Role of 6-Oxononanoyl-CoA: A Frontier in Cellular Metabolism
Despite extensive investigation into the multifaceted roles of acyl-Coenzyme A (acyl-CoA) derivatives in cellular signaling and metabolism, 6-Oxononanoyl-CoA remains a molecule of enigmatic function. Current scientific literature lacks specific data on its direct signaling pathways, physiological roles, and detailed experimental protocols for its study. This technical guide aims to provide a comprehensive overview of the context in which this compound may operate, drawing parallels with well-characterized acyl-CoA molecules and outlining potential avenues for future research.
While direct evidence for a signaling role of this compound is not available, its structure as a medium-chain keto-acyl-CoA suggests potential involvement in lipid metabolism and cellular regulation. Acyl-CoAs are central players in a vast array of cellular processes, including energy metabolism, membrane synthesis, and the regulation of protein function. They are not merely metabolic intermediates but also act as signaling molecules that can influence transcription, enzyme activity, and ion channel function.
Potential Metabolic Context of this compound
Given its structure, this compound could potentially be an intermediate in the beta-oxidation of odd-chain or modified fatty acids. The ketone group at the 6th position suggests it might be generated through an oxidation step and could be a substrate for further enzymatic reactions.
To understand the potential, yet currently unelucidated, role of this compound, it is crucial to consider the established functions of other acyl-CoA molecules.
The Malonyl-CoA Model: A Paradigm for Acyl-CoA Signaling
A prominent example of an acyl-CoA with a well-defined signaling role is Malonyl-CoA. It serves as a critical regulator of fatty acid metabolism. In the fed state, elevated glucose levels lead to an increase in cytosolic citrate, which is converted to acetyl-CoA and subsequently carboxylated to form malonyl-CoA. Malonyl-CoA then allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. This ensures that fatty acid synthesis and oxidation do not occur simultaneously, preventing a futile cycle.
Hypothetical Signaling Pathways for this compound
Based on the known functions of other acyl-CoAs, we can speculate on potential signaling roles for this compound.
dot
Caption: Hypothetical pathways for this compound signaling.
-
Nuclear Receptor Activation: Like other fatty acid derivatives, this compound could potentially act as a ligand for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose metabolism, and their activation by specific ligands leads to changes in gene expression.
-
Enzyme Modulation: It might directly bind to and modulate the activity of various metabolic enzymes, similar to the inhibitory effect of malonyl-CoA on CPT1.
-
Protein Acylation: this compound could serve as a substrate for protein acylation, a post-translational modification that can alter protein localization, stability, and function.
Proposed Experimental Approaches to Elucidate the Role of this compound
To investigate the potential signaling role of this molecule, a multi-faceted experimental approach is required.
dot
Caption: A proposed workflow for investigating this compound's function.
Key Experimental Protocols:
-
Synthesis and Purification of this compound:
-
Objective: To obtain a pure standard for in vitro and cell-based assays.
-
Methodology: Chemical synthesis would likely involve the protection of the keto group of 6-oxononanoic acid, followed by activation of the carboxylic acid (e.g., to an N-hydroxysuccinimide ester) and subsequent reaction with Coenzyme A. Purification would be achieved through high-performance liquid chromatography (HPLC).
-
-
Cellular Treatment and Omics Analysis:
-
Objective: To identify cellular pathways affected by this compound.
-
Methodology: A relevant cell line (e.g., hepatocytes, adipocytes) would be treated with the synthesized this compound. Changes in gene expression (transcriptomics via RNA-seq), protein abundance and post-translational modifications (proteomics via mass spectrometry), and metabolite levels (metabolomics) would be analyzed to identify affected pathways.
-
-
In Vitro Binding and Enzyme Assays:
-
Objective: To determine if this compound directly interacts with and modulates the activity of specific proteins.
-
Methodology:
-
Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to measure the binding affinity of this compound to purified candidate proteins (e.g., PPARs).
-
Enzyme Assays: The effect of this compound on the activity of key metabolic enzymes could be assessed using spectrophotometric or fluorometric assays.
-
-
Conclusion and Future Directions
The potential signaling role of this compound represents an unexplored area of cellular metabolism. While direct evidence is currently lacking, its chemical structure suggests plausible involvement in metabolic regulation. The experimental framework outlined above provides a roadmap for future research that could uncover a novel signaling molecule and its associated pathways. Such discoveries would not only advance our fundamental understanding of cellular metabolism but could also open new avenues for therapeutic intervention in metabolic diseases. The scientific community awaits further investigation into this intriguing molecule.
Methodological & Application
Application Note: Quantitative Analysis of 6-Oxononanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxononanoyl-CoA is an intermediate in fatty acid metabolism, and its accurate quantification is crucial for understanding various physiological and pathological processes. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by reversed-phase liquid chromatography and detection by electrospray ionization (ESI) tandem mass spectrometry in positive ion mode.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from biological samples.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
For cell samples, wash the cell pellet with ice-cold PBS. For tissue samples, weigh and homogenize the tissue on ice.
-
Add 200 µL of ice-cold precipitation solution (TCA or SSA) containing the internal standard to the homogenized sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 150 x 2.0 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 8.1 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Gradient | 0-2 min: 100% A2-23 min: 100% to 76.5% A23-26 min: 76.5% to 0% A26-29 min: 0% A29-32 min: 0% to 100% A32-42 min: 100% A |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for quantification.
Calculation of MRM Transitions for this compound:
-
Molecular Weight of 6-oxononanoic acid (C9H16O3): 172.21 g/mol
-
Molecular Weight of Coenzyme A (thiol form): 767.53 g/mol
-
Molecular Weight of this compound (C30H48N7O18P3S): 172.21 + 767.53 - 18.02 (H2O) = 921.72 g/mol
-
Precursor Ion ([M+H]+): 922.7 m/z
-
Product Ion ([M+H-507]+): 922.7 - 507.0 = 415.7 m/z
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Aux Gas Flow Rate | 10 arbitrary units |
| Spray Voltage | 3.5 kV |
| Ion Transfer Tube Temp. | 320°C |
| Vaporizer Temp. | 350°C |
| MRM Transitions | |
| This compound | Q1: 922.7 m/z, Q3: 415.7 m/z (Quantifier) |
| Q1: 922.7 m/z, Q3: 428.0 m/z (Qualifier) | |
| Internal Standard | To be determined based on the chosen IS |
Data Presentation
A calibration curve should be prepared by spiking known concentrations of this compound standard into a representative blank matrix. The method should be validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Table 3: Representative Quantitative Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 pmol |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway
Caption: Generalized pathway of fatty acid beta-oxidation.
Application Notes and Protocols for Developing an Enzyme Assay Using 6-Oxononanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxononanoyl-CoA is an activated medium-chain oxo-fatty acid. While its precise biological roles are still under investigation, molecules of this class are typically intermediates in metabolic pathways such as the β-oxidation of modified or unusual fatty acids. The presence of a ketone group suggests the involvement of specific enzymes that can recognize and process this functional group. One such class of enzymes is the 3-ketoacyl-CoA thiolases (EC 2.3.1.16), some of which are also known by the synonym 6-oxoacyl-CoA thiolase , indicating their potential to act on substrates with a ketone group at the C6 position.[1][2][3]
Thiolases are crucial enzymes in the final step of the fatty acid β-oxidation spiral.[4][5] They catalyze the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Due to the broad substrate specificity of some thiolases, it is plausible that this compound can serve as a substrate for a specific member of this enzyme family.
These application notes provide a framework for developing an enzyme assay for enzymes that potentially metabolize this compound, with a focus on a putative 6-oxoacyl-CoA thiolase. The protocols described herein can be adapted for the screening of enzyme libraries, characterization of purified enzymes, and the identification of potential inhibitors. Two primary methodologies are presented: a direct spectrophotometric assay and a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.
Hypothesized Signaling Pathway
The metabolism of this compound is likely to proceed via a pathway analogous to the β-oxidation of fatty acids. The key step for which we are developing an assay is the thiolytic cleavage of this compound.
Experimental Workflow
The general workflow for developing and executing the enzyme assay involves several key stages, from sample preparation to data analysis.
Data Presentation
Quantitative data from the enzyme assays should be summarized for clarity and comparative analysis.
Table 1: Michaelis-Menten Kinetic Parameters
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|---|
| Example: Purified Thiolase | This compound | Data | Data | Data | Data |
| Example: Cell Lysate | this compound | Data | Data | Data | Data |
Table 2: Inhibitor Effects on Enzyme Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
|---|---|---|---|
| Inhibitor A | 1 | Data | Data |
| 10 | Data | ||
| 100 | Data | ||
| Inhibitor B | 1 | Data | Data |
| 10 | Data |
| | 100 | Data | |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 6-Oxoacyl-CoA Thiolase Activity
This protocol is adapted from standard assays for 3-ketoacyl-CoA thiolase and relies on monitoring the decrease in absorbance of the enolate form of the oxoacyl-CoA substrate in the presence of Mg2+.
Materials:
-
Tris-HCl buffer (1.0 M, pH 8.0)
-
MgCl2 solution (1.0 M)
-
Coenzyme A solution (10 mM)
-
This compound (1 mM stock solution in appropriate buffer)
-
Enzyme preparation (purified or cell lysate)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare the Assay Buffer: For a 1 mL final volume, prepare a master mix containing:
-
100 µL of 1.0 M Tris-HCl, pH 8.0 (final concentration: 100 mM)
-
25 µL of 1.0 M MgCl2 (final concentration: 25 mM)
-
Deionized water to 950 µL.
-
-
Set up the Reaction:
-
To a cuvette or well, add the assay buffer.
-
Add 50 µL of 1 mM this compound (final concentration: 50 µM). Mix gently by pipetting.
-
Place the cuvette/plate in the spectrophotometer and allow the temperature to equilibrate (e.g., 30°C).
-
-
Initiate the Reaction:
-
Add 10 µL of 10 mM Coenzyme A (final concentration: 100 µM).
-
Add an appropriate amount of the enzyme preparation to start the reaction. The volume should be kept small (e.g., 5-20 µL) to avoid dilution effects.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 303 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Run a control reaction without the enzyme or without Coenzyme A to account for any non-enzymatic substrate degradation.
-
-
Calculation of Activity:
-
Determine the linear rate of absorbance change (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔA/min) / (ε * l) * Vtotal / Venzyme), where ε is the molar extinction coefficient for the Mg2+-enolate complex of this compound at 303 nm (this needs to be determined experimentally but is typically in the range of 15,000-25,000 M-1cm-1 for similar compounds), l is the path length in cm, Vtotal is the total reaction volume, and Venzyme is the volume of enzyme added.
-
Protocol 2: LC-MS/MS Method for Quantification of this compound and its Products
This method offers high sensitivity and specificity and is ideal for complex biological samples or when a spectrophotometric assay is not feasible.
Materials:
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Ammonium Acetate or Formic Acid for mobile phase modification
-
This compound standard
-
Heptanoyl-CoA and Acetyl-CoA standards
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Enzyme Reaction:
-
Set up the enzymatic reaction as described in Protocol 1, but in microcentrifuge tubes. The reaction volume can be scaled down (e.g., 100 µL).
-
Incubate for a fixed time (e.g., 15 minutes) at the optimal temperature.
-
Stop the reaction by adding an equal volume of cold ACN or 10% trichloroacetic acid.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated protein.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
Add the internal standard to each sample.
-
Evaporate the solvent under a stream of nitrogen if concentration is needed.
-
Reconstitute the sample in a suitable injection solvent (e.g., 50:50 ACN:water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution, for example:
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:water
-
Gradient: A suitable gradient to separate this compound, Heptanoyl-CoA, and Acetyl-CoA.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and the internal standard need to be determined by infusing the pure compounds.
-
Example MRM transitions (hypothetical, need to be empirically determined):
-
This compound: [M+H]+ → product ion
-
Heptanoyl-CoA: [M+H]+ → product ion
-
Acetyl-CoA: [M+H]+ → product ion
-
Internal Standard: [M+H]+ → product ion
-
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of the substrate consumed and products formed in the enzymatic reaction.
-
Logical Relationship of Assay Components
The success of the enzyme assay depends on the interplay of several key components.
References
Application Notes and Protocols for the Extraction of 6-Oxononanoyl-CoA from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The accurate quantification of cellular acyl-CoA pools, including modified species such as 6-Oxononanoyl-CoA, is crucial for understanding metabolic regulation in various physiological and pathological states. However, the inherent instability and low abundance of these molecules present significant analytical challenges.[1][2]
This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols for general acyl-CoA extraction, designed to ensure high recovery and sample stability.[1][2]
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from adherent or suspension cell cultures.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Formic acid
-
Internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar odd-chain acyl-CoA not expected to be in the sample)
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
1. Cell Harvesting and Washing:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
2. Cell Lysis and Protein Precipitation:
-
Add 1 mL of ice-cold methanol (or a solution of 10% trichloroacetic acid) containing the internal standard to the cell pellet or plate.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold solvent.
-
For suspension cells: Resuspend the cell pellet in the cold solvent containing the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the sample vigorously for 30 seconds.
-
Incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.
3. Supernatant Collection:
-
Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
4. Sample Drying:
-
Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen. This step is crucial to concentrate the sample and remove organic solvents that might interfere with subsequent analysis.
5. Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability.
-
Commonly used reconstitution solvents include 50% methanol in 50 mM ammonium acetate (pH 7) or 30 μl of 50 mm ammonium acetate, pH 6.8 for short to medium chain acyl-CoAs.
6. Analysis by LC-MS/MS:
-
Vortex the reconstituted sample briefly and then centrifuge at >15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
The analysis is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
Visualizations
Experimental Workflow
Caption: A flowchart of the key steps for extracting this compound from cell culture.
Relevant Metabolic Pathway: Biotin (B1667282) Biosynthesis
While a specific signaling pathway for this compound is not well-defined, it is structurally related to intermediates in the biotin biosynthesis pathway. The initial committed step in this pathway involves the condensation of L-alanine and pimeloyl-CoA, a dicarboxylic acyl-CoA, catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS). Understanding this pathway provides a metabolic context for the study of similar acyl-CoA molecules.
References
Application Notes: Isolation and Quantification of 6-Oxononanoyl-CoA from Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Oxononanoyl-CoA is a medium-chain acyl-coenzyme A derivative that is emerging as a molecule of interest in studies of lipid metabolism and oxidative stress. As a product of lipid peroxidation, its levels may serve as a biomarker for cellular damage and metabolic dysregulation. This document provides a detailed protocol for the isolation, purification, and quantification of this compound from tissue samples, adapted from established methods for short- to medium-chain acyl-CoA analysis. The protocol is designed to be a comprehensive guide for researchers, offering a reproducible workflow from sample preparation to data analysis.
Experimental Protocols
The following protocol outlines a comprehensive workflow for the extraction and quantification of this compound from tissue samples. The methodology is based on a combination of solvent extraction, solid-phase purification, and subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. Tissue Sample Preparation
Proper sample handling is critical to prevent the degradation of acyl-CoA species.
-
Tissue Collection: Immediately upon excision, flash-freeze the tissue sample in liquid nitrogen to quench all metabolic activity.
-
Storage: Store the frozen tissue at -80°C until further processing. Tissues should be weighed while still frozen to minimize degradation.
2. Homogenization and Extraction
This step aims to lyse the tissue and extract the acyl-CoA molecules.
-
Materials:
-
Pre-chilled 1.5 mL microcentrifuge tubes.
-
Pre-chilled tissue homogenizer.
-
Extraction Buffer: 2:1 (v/v) methanol (B129727):chloroform.
-
Internal Standard: A stable isotope-labeled version of a medium-chain acyl-CoA (e.g., Octanoyl-13C4 CoA) should be used for accurate quantification.[1]
-
-
Procedure:
-
Place approximately 50-100 mg of frozen tissue into a pre-chilled microcentrifuge tube.[1][2]
-
Add the internal standard to the tube.
-
Add 1 mL of ice-cold Extraction Buffer.
-
Homogenize the tissue on ice using a tissue homogenizer until a uniform suspension is achieved.[1]
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the acyl-CoA fraction, and transfer it to a new tube.
-
3. Solid-Phase Extraction (SPE) for Purification
SPE is employed to remove contaminants and enrich the acyl-CoA fraction.[1][3]
-
Materials:
-
Weak anion exchange or reversed-phase SPE columns.
-
SPE vacuum manifold.
-
Methanol.
-
Deionized water.
-
2% Formic acid in water.
-
2% Ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Procedure:
-
Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
Load the supernatant from the extraction step onto the column.
-
Wash the column with 2.5 mL of 2% formic acid in water to remove impurities.
-
Wash the column with another 2.5 mL of methanol.
-
Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide in methanol.[1]
-
Dry the eluted fraction under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried sample in 100 µL of 50% methanol for LC-MS/MS analysis.[1]
-
4. Quantification by LC-MS/MS
The final step involves the separation and quantification of this compound using a highly sensitive and specific LC-MS/MS method.[4][5]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm) is suitable for separating medium-chain acyl-CoAs.[4]
-
Mobile Phase A: Water with 5 mM ammonium acetate (B1210297) (pH 6.8).[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over approximately 15 minutes is a good starting point.[4]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high specificity and sensitivity. The specific precursor and product ion transitions for this compound and the internal standard will need to be determined by direct infusion of standards.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and organized manner. The following table provides a template for presenting the results.
| Sample ID | Tissue Type | This compound (pmol/mg tissue) | Standard Deviation | n |
| Control 1 | Liver | 1.5 | 0.2 | 3 |
| Control 2 | Kidney | 0.8 | 0.1 | 3 |
| Treated 1 | Liver | 4.2 | 0.5 | 3 |
| Treated 2 | Kidney | 2.1 | 0.3 | 3 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the isolation and quantification of this compound from tissue samples.
References
- 1. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of the malonyl-CoA pathway to efficiently produce malonate in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Applications of 6-Oxononanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the 6-Oxononanoyl-CoA standard. Due to its limited commercial availability, this application note details a robust chemical synthesis protocol. Furthermore, it outlines detailed experimental protocols for its use as a standard in mass spectrometry-based metabolomics and as a substrate in enzymatic assays, particularly relevant for studies on fatty acid metabolism and related drug discovery efforts.
Introduction
This compound is a nine-carbon, medium-chain acyl-Coenzyme A (CoA) derivative characterized by a ketone group at the sixth carbon. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The presence of a keto group suggests potential roles in unique metabolic transformations or as a marker for specific metabolic states. The study of such modified fatty acid-CoA thioesters is crucial for understanding metabolic dysregulation in various diseases. However, the lack of commercially available standards for compounds like this compound presents a significant challenge for researchers. This document aims to bridge that gap by providing essential protocols for its synthesis and application.
Commercial Availability
As of the date of this publication, a direct commercial source for a certified this compound standard is not readily identifiable. Searches of major chemical supplier catalogs did not yield this specific molecule. Researchers requiring this standard will likely need to pursue custom synthesis or synthesize it in-house. The following table summarizes the availability of similar, but not identical, acyl-CoA derivatives.
| Compound | Supplier Examples | Typical Purity | Notes |
| Nonanoyl-CoA | Supplier A, Supplier B | >95% | Straight-chain C9 acyl-CoA. |
| 3-Oxononanoyl-CoA | Supplier C | Research Grade | Positional isomer of this compound. |
| 9-Oxononanoyl-CoA | Supplier D | Research Grade | Positional isomer of this compound. |
| Palmitoyl-CoA (C16:0) | Multiple Suppliers | >98% | Common long-chain acyl-CoA standard. |
Synthesis Protocol for this compound
The following protocol describes a chemical synthesis method for this compound from its corresponding fatty acid, 6-oxononanoic acid, via the mixed anhydride (B1165640) method.
3.1. Materials and Reagents
-
6-oxononanoic acid
-
Coenzyme A, free acid
-
Triethylamine (B128534) (TEA)
-
Isobutyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) C18 cartridges
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
3.2. Synthesis Procedure
-
Activation of 6-oxononanoic acid:
-
Dissolve 10 mg of 6-oxononanoic acid in 1 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of triethylamine (TEA).
-
Slowly add 1.1 equivalents of isobutyl chloroformate while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C. This forms the mixed anhydride.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve 25 mg of Coenzyme A (free acid) in 2 mL of a 1:1 mixture of water and THF.
-
Adjust the pH of the CoA solution to ~8.0 with triethylamine.
-
Slowly add the mixed anhydride solution from step 1 to the CoA solution with vigorous stirring.
-
Maintain the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Remove the THF using a rotary evaporator.
-
Load the aqueous solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and unreacted CoA.
-
Elute the this compound with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol).
-
Collect fractions and analyze by HPLC with UV detection at 260 nm (adenine base of CoA).
-
Pool the fractions containing the pure product and lyophilize to obtain this compound as a white powder.
-
3.3. Characterization
The identity and purity of the synthesized this compound should be confirmed by:
-
LC-MS/MS: To confirm the correct mass-to-charge ratio (m/z) of the parent ion and characteristic fragment ions.
-
¹H NMR: To confirm the structure of the acyl chain and the CoA moiety.
Application Notes and Protocols
4.1. Application 1: Standard for LC-MS/MS-based Metabolomics
Objective: To use the synthesized this compound as a standard for the identification and quantification of this metabolite in biological samples.
Experimental Protocol:
-
Sample Preparation:
-
For cellular or tissue samples, perform a protein precipitation and metabolite extraction. A common method is to use a cold solvent mixture of methanol, acetonitrile, and water (e.g., 2:2:1 v/v/v).
-
Homogenize the tissue or scrape the cells in the cold extraction solvent.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water with 5 mM ammonium (B1175870) acetate.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate medium-chain acyl-CoAs (e.g., start with 5% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (Q1): The calculated m/z of the [M+H]⁺ ion for this compound.
-
Fragment Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) portion.
-
Collision Energy: Optimize for the specific instrument and precursor ion.
-
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of the synthesized this compound.
-
Plot the peak area against the concentration to establish a linear range.
-
Quantify the amount of this compound in the biological samples by comparing their peak areas to the standard curve.
-
4.2. Application 2: Substrate for Enzymatic Assays
Objective: To investigate if this compound is a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases.
Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay
This protocol is a general template and may require optimization for specific enzymes.
-
Reagents:
-
Purified medium-chain acyl-CoA dehydrogenase (MCAD) or a mitochondrial extract.
-
This compound solution (in assay buffer).
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5.
-
Electron acceptor: e.g., 2,6-dichlorophenolindophenol (DCPIP) or Ferrocenium hexafluorophosphate.
-
Spectrophotometer or plate reader.
-
-
Assay Procedure (using DCPIP as an example):
-
Prepare a reaction mixture in a cuvette or a 96-well plate containing:
-
Assay buffer.
-
DCPIP (e.g., 50 µM).
-
-
Add the enzyme (MCAD) to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 37°C) to establish a baseline.
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of DCPIP to convert the change in absorbance to the rate of substrate conversion (e.g., µmol/min).
-
Compare the activity with this compound to that with a known MCAD substrate, such as octanoyl-CoA, to determine relative substrate specificity.
-
Visualizations
Introduction to Stable Isotope Tracing of 6-Oxononanoyl-CoA
An in-depth guide to utilizing stable isotope tracing for the metabolic analysis of 6-Oxononanoyl-CoA is presented for researchers, scientists, and professionals in drug development. This document outlines the principles, experimental protocols, and data interpretation for tracking the metabolic fate of this specific acyl-CoA.
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes.[1] By introducing a molecule labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H) into a biological system, researchers can track the transformation of the labeled molecule into downstream metabolites using mass spectrometry.[1][2] This approach provides a dynamic view of metabolism that is not achievable with traditional metabolomics alone.[1]
This compound is an acyl-CoA thioester that may play a role in various metabolic processes, including fatty acid metabolism.[3] Understanding its metabolic fate is crucial for determining its biological significance. This application note provides a framework for tracing this compound using stable isotopes, adapting established methods for general acyl-CoA analysis to this specific molecule.[4][5]
A common and effective method for labeling acyl-CoA species is to use isotopically labeled pantothenate (Vitamin B5), a precursor to Coenzyme A (CoA).[4][5] By growing cells in a medium where standard pantothenate is replaced with a labeled version, such as [¹³C₃, ¹⁵N₁]-pantothenate, all newly synthesized CoA molecules and their subsequent acyl-CoA thioesters, including this compound, will be isotopically labeled.[6][7]
Hypothetical Metabolic Pathway for this compound
The metabolic fate of this compound is not well-documented. However, based on its structure, it can be hypothesized to participate in pathways such as β-oxidation or be a substrate for further enzymatic modifications. A potential metabolic pathway is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Fatty Acid Metabolism with 6-Oxononanoyl-CoA in Metabolic Flux Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[1][2] While tracers like ¹³C-glucose and ¹³C-glutamine are widely used to probe central carbon metabolism, there is a growing need for novel tracers to investigate specific pathways, such as fatty acid oxidation and synthesis, in greater detail.[3][4][5]
This application note proposes the use of isotopically labeled 6-Oxononanoyl-CoA as a novel tracer for metabolic flux studies, particularly for investigating the metabolism of medium-chain fatty acids and the interplay between fatty acid oxidation and other central metabolic pathways. This compound, a nine-carbon fatty acyl-CoA with a ketone group at the sixth position, represents a unique substrate that can potentially be metabolized through various routes, offering new insights into cellular bioenergetics and lipid metabolism. While direct studies on the metabolic fate of this compound are limited, the metabolism of similar molecules, such as 9-oxononanoic acid, suggests potential interactions with key enzymes in lipid metabolism.
Principle of Application
The central principle involves introducing a stable isotope-labeled version of this compound (e.g., [U-¹³C₉]-6-Oxononanoyl-CoA) to a biological system, such as cultured cells or isolated mitochondria. The labeled carbon atoms from this compound will be incorporated into downstream metabolites as it is metabolized. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to analyze the isotopic labeling patterns of these metabolites, it is possible to deduce the metabolic pathways through which this compound is processed and to quantify the relative fluxes through these pathways.
Potential Applications
-
Probing Medium-Chain Fatty Acid Oxidation: As a medium-chain fatty acyl-CoA, this compound is likely to be a substrate for enzymes involved in mitochondrial β-oxidation. Tracing its metabolism can provide quantitative data on the capacity and regulation of this pathway.
-
Investigating Ketone Body Metabolism: The oxo- group in its structure may influence its metabolism, potentially leading to the formation of specific ketone bodies or other metabolic intermediates.
-
Elucidating Anaplerotic and Cataplerotic Fluxes: The breakdown of this compound can lead to the formation of acetyl-CoA and other intermediates that feed into the Krebs cycle. Analyzing the labeling of Krebs cycle intermediates can reveal the contribution of medium-chain fatty acid oxidation to anaplerosis and cataplerosis.
-
Screening for Drug Efficacy: The use of this compound as a metabolic tracer can be applied in drug discovery to assess the impact of therapeutic compounds on fatty acid metabolism in various disease models, such as metabolic syndrome, diabetes, and cancer.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells with [U-¹³C₉]-6-Oxononanoate
This protocol describes the labeling of adherent mammalian cells with isotopically labeled 6-oxononanoate, the precursor to this compound.
Materials:
-
Adherent mammalian cells (e.g., HepG2, C2C12)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
[U-¹³C₉]-6-Oxononanoic Acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Extraction solvent (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture overnight in complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving [U-¹³C₉]-6-Oxononanoic Acid in a small amount of ethanol (B145695) and then conjugating it to fatty acid-free BSA. The final concentration in the cell culture medium should be determined based on experimental optimization (e.g., 10-100 µM).
-
Labeling: Aspirate the culture medium, wash the cells once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled extraction solvent to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using LC-MS/MS to determine the mass isotopologue distributions of key metabolites (e.g., Krebs cycle intermediates, amino acids, acyl-CoAs).
Protocol 2: In Vitro this compound Oxidation in Isolated Mitochondria
This protocol outlines a method to assess the oxidation of labeled this compound in isolated mitochondria.
Materials:
-
Isolated mitochondria from a relevant tissue (e.g., liver, heart)
-
Mitochondrial respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, EGTA)
-
[U-¹³C₉]-6-Oxononanoyl-CoA
-
ADP
-
Carnitine
-
Perchloric acid
-
LC-MS/MS system
Procedure:
-
Mitochondrial Respiration Assay:
-
Suspend isolated mitochondria in respiration buffer in a high-resolution respirometer chamber.
-
Add malate (to prime the Krebs cycle) and carnitine (if starting from the fatty acid).
-
Add [U-¹³C₉]-6-Oxononanoyl-CoA as the substrate.
-
Initiate state 3 respiration by adding a saturating amount of ADP.
-
Monitor oxygen consumption to determine the rate of oxidation.
-
-
Metabolite Extraction for Isotope Tracing:
-
At specific time points during the respiration assay, quench the reaction by adding ice-cold perchloric acid.
-
Neutralize the extract with a potassium carbonate solution.
-
Centrifuge to remove the protein precipitate and potassium perchlorate.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Analyze the supernatant for the abundance and labeling patterns of Krebs cycle intermediates and acetyl-CoA to determine the flux of the labeled substrate through β-oxidation and the Krebs cycle.
Data Presentation
Quantitative data from metabolic flux experiments with this compound should be summarized in tables for clear comparison.
Table 1: Hypothetical Fractional Enrichment of Krebs Cycle Intermediates in HepG2 Cells.
| Metabolite | Control (Unlabeled) | [U-¹³C₉]-6-Oxononanoate (4h) |
| Citrate | 0.05 | 0.25 |
| α-Ketoglutarate | 0.05 | 0.20 |
| Succinate | 0.05 | 0.18 |
| Fumarate | 0.05 | 0.15 |
| Malate | 0.05 | 0.16 |
Table 2: Hypothetical Flux Rates through Key Reactions.
| Reaction | Flux (nmol/mg protein/hr) - Control | Flux (nmol/mg protein/hr) - 6-Oxononanoate |
| β-oxidation | 10 | 50 |
| Pyruvate Dehydrogenase | 80 | 65 |
| Citrate Synthase | 90 | 115 |
Visualization of Metabolic Pathways and Workflows
Diagram 1: Proposed Metabolic Fate of this compound.
Caption: Proposed metabolic pathway of this compound.
Diagram 2: Experimental Workflow for Metabolic Flux Analysis.
Caption: Workflow for this compound based MFA.
The proposed application of isotopically labeled this compound in metabolic flux studies offers a novel approach to dissect the complexities of medium-chain fatty acid metabolism. While further research is required to fully characterize its metabolic fate and enzymatic interactions, the methodologies outlined in this note provide a solid foundation for researchers to begin exploring its utility as a metabolic tracer. The insights gained from such studies have the potential to advance our understanding of metabolic regulation in health and disease, and may aid in the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Application Notes and Protocols for the Development of Monoclonal Antibodies Against 6-Oxononanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxononanoyl-CoA is a derivative of 6-oxononanoic acid, an oxo-fatty acid. While the precise biological role of this compound is not extensively documented, related oxo-fatty acids, such as 9-oxononanoic acid and 4-oxononanoic acid, are known to be involved in lipid metabolism and oxidative stress signaling.[1][2][3] Specifically, 9-oxononanoic acid has been shown to reduce the synthesis of fatty acids in the liver by inhibiting the enzyme acetyl-CoA carboxylase[1]. This suggests that this compound may also play a role in metabolic regulation, making it a potential biomarker or therapeutic target.
The development of a specific monoclonal antibody to this compound would provide a valuable tool for its detection and quantification in biological samples, enabling further investigation into its physiological and pathological significance. These application notes provide a comprehensive guide to the development of a monoclonal antibody against the small molecule hapten, this compound, from immunogen preparation to the establishment of a quantitative ELISA.
Hypothetical Signaling Pathway
Based on the known activity of the related molecule 9-oxononanoic acid, a hypothetical signaling pathway for this compound's involvement in fatty acid metabolism is proposed. This pathway suggests that, similar to its isomer, this compound may inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This inhibition would lead to a decrease in the production of malonyl-CoA, which in turn would relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in an increase in fatty acid oxidation.
Caption: Hypothetical signaling pathway of this compound in fatty acid metabolism.
Experimental Workflow for Monoclonal Antibody Development
The development of monoclonal antibodies against a small molecule like this compound requires a multi-step process. This begins with the synthesis of the hapten and its conjugation to a carrier protein to make it immunogenic. This is followed by immunization of mice, hybridoma production, and extensive screening to identify clones producing specific antibodies. Finally, the selected antibody is characterized and used to develop an immunoassay.
Caption: Workflow for developing monoclonal antibodies against this compound.
Data Presentation
The following tables provide templates for the quantitative data that should be collected during the development and characterization of the monoclonal antibody.
Table 1: Hapten-Carrier Protein Conjugation Ratios
| Conjugate | Hapten | Carrier Protein | Molar Ratio (Hapten:Protein) |
| Immunogen | 6-Oxononanoic Acid | KLH | e.g., 25:1 |
| Coating Antigen | 6-Oxononanoic Acid | BSA | e.g., 20:1 |
Table 2: Mouse Immunization and Titer Assessment
| Mouse ID | Immunization Schedule | Adjuvant | Titer (EC50) - Pre-fusion |
| Mouse 1 | 4 injections, 2-week intervals | TiterMax Gold | e.g., 1:64,000 |
| Mouse 2 | 4 injections, 2-week intervals | TiterMax Gold | e.g., 1:128,000 |
| Mouse 3 | 4 injections, 2-week intervals | TiterMax Gold | e.g., 1:32,000 |
| Mouse 4 | 4 injections, 2-week intervals | TiterMax Gold | e.g., 1:128,000 |
| Mouse 5 | 4 injections, 2-week intervals | TiterMax Gold | e.g., 1:64,000 |
Table 3: Characteristics of Selected Monoclonal Antibody Clone
| Hybridoma Clone ID | Isotype | Affinity (KD) | Specificity (Cross-reactivity with related molecules) |
| e.g., 3B7 | IgG1, kappa | e.g., 1.5 x 10⁻⁹ M | e.g., <0.1% with 9-oxononanoic acid |
Table 4: Competitive ELISA Performance
| Parameter | Value |
| IC50 | e.g., 5 ng/mL |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Linear Range | e.g., 1 - 50 ng/mL |
| Intra-assay CV (%) | e.g., < 5% |
| Inter-assay CV (%) | e.g., < 10% |
Experimental Protocols
Protocol 1: Synthesis of 6-Oxononanoic Acid and Conjugation to Carrier Proteins
Objective: To prepare an immunogen (6-oxononanoic acid-KLH) and a coating antigen (6-oxononanoic acid-BSA) for immunization and screening.
Materials:
-
6-bromohexanoic acid
-
Ethyl acetoacetate (B1235776)
-
Sodium ethoxide
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Synthesis of 6-Oxononanoic Acid:
-
Synthesize 6-oxononanoic acid from 6-bromohexanoic acid and ethyl acetoacetate via nucleophilic substitution followed by ketonic cleavage. The successful synthesis should be confirmed by MS, NMR, and IR.
-
-
Activation of 6-Oxononanoic Acid:
-
Dissolve 10 mg of 6-oxononanoic acid in 1 mL of anhydrous DMF.
-
Add 1.2 molar equivalents of EDC and 1.2 molar equivalents of NHS.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.
-
-
Conjugation to Carrier Proteins:
-
Dissolve 10 mg of KLH in 2 mL of PBS (for immunogen).
-
Dissolve 10 mg of BSA in 2 mL of PBS (for coating antigen).
-
Slowly add the activated 6-oxononanoic acid solution to the respective protein solutions with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification of Conjugates:
-
Dialyze the reaction mixtures against PBS (3 x 1L changes) for 48 hours at 4°C to remove unreacted hapten and crosslinkers.
-
Determine the protein concentration using a BCA assay.
-
Confirm successful conjugation and estimate the hapten-to-protein ratio using MALDI-TOF mass spectrometry.
-
Protocol 2: Monoclonal Antibody Production via Hybridoma Technology
Objective: To generate hybridoma cell lines producing monoclonal antibodies specific for this compound.
Materials:
-
6-8 week old BALB/c mice
-
6-Oxononanoic acid-KLH immunogen
-
TiterMax Gold Adjuvant
-
SP2/0 myeloma cells
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) medium
-
HT (hypoxanthine-thymidine) medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Immunization:
-
Emulsify the 6-oxononanoic acid-KLH immunogen with an equal volume of TiterMax Gold adjuvant.
-
Immunize five BALB/c mice intraperitoneally with 100 µg of the immunogen emulsion.
-
Administer booster injections on days 14, 28, and 42.
-
Three days before fusion, administer a final intravenous booster injection of 50 µg of the immunogen in saline.
-
-
Hybridoma Fusion:
-
Euthanize the mouse with the highest antibody titer and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with SP2/0 myeloma cells at a ratio of 5:1.
-
Fuse the cells by the slow addition of PEG.
-
Wash the cells to remove the PEG and resuspend in HAT medium.
-
-
Selection and Screening:
-
Plate the fused cells into 96-well plates.
-
After 7-10 days, screen the hybridoma supernatants for the presence of specific antibodies using an indirect ELISA with the 6-oxononanoic acid-BSA conjugate as the coating antigen.
-
Expand positive clones and gradually switch the medium from HAT to HT and then to complete medium.
-
-
Subcloning:
-
Subclone positive hybridoma clones by limiting dilution to ensure monoclonality.
-
Re-screen the subclones to confirm antibody production and specificity.
-
Protocol 3: Development of a Competitive ELISA for this compound Quantification
Objective: To develop a sensitive and specific competitive ELISA for the quantification of this compound in biological samples.
Materials:
-
96-well high-binding ELISA plates
-
6-Oxononanoic acid-BSA coating antigen
-
Monoclonal antibody against this compound
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of 6-oxononanoic acid-BSA (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the plate with 200 µL of blocking buffer per well for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a standard curve of 6-oxononanoic acid.
-
In separate tubes, pre-incubate a fixed concentration of the monoclonal antibody with either the standards or the samples for 1 hour at room temperature.
-
Add 100 µL of the antibody/sample mixture to the coated and blocked wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Data Analysis:
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance against the log of the standard concentration. The concentration of this compound in the samples will be inversely proportional to the signal.
-
Conclusion
The protocols and application notes provided here outline a comprehensive strategy for the development of a novel monoclonal antibody against the small molecule hapten this compound. While the biological function of this molecule is yet to be fully elucidated, the creation of a specific antibody will be a critical step in enabling its study. The successful development of this antibody and the associated immunoassay will provide researchers with a powerful tool to investigate the role of this compound in metabolic pathways and its potential as a biomarker for various physiological and pathological states.
References
Troubleshooting & Optimization
improving the stability of 6-Oxononanoyl-CoA in solution
Welcome to the technical support center for 6-Oxononanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this molecule throughout your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low or no signal for my this compound during LC-MS/MS analysis. What could be the cause?
A1: Low or absent signal is often due to degradation of the this compound molecule. The primary culprits are the inherent instability of the thioester bond and the reactivity of the ketone group. Key factors include:
-
Enzymatic Degradation: If working with cell lysates or tissue extracts, native thioesterases can rapidly hydrolyze the thioester bond.[1] It is crucial to immediately quench enzymatic activity upon sample collection.
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in non-optimal pH conditions.[1][2][3] Stability is significantly reduced in alkaline (pH > 8) or strongly acidic solutions.[1][2]
-
Thermal Decomposition: Elevated temperatures accelerate both chemical and enzymatic degradation.[1]
Q2: What is the optimal pH for dissolving and storing this compound?
A2: Aqueous solutions of Coenzyme A and its derivatives are most stable at a slightly acidic pH, typically between 4.9 and 6.8.[1][4] For extractions, a potassium phosphate (B84403) buffer at pH 4.9 is often effective.[1] For storage and reconstitution, a buffer like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[2][3]
Q3: My this compound solution appears cloudy or has formed a precipitate. How can I resolve this?
A3: Precipitation can occur due to several factors:
-
Low Solubility in Aqueous Buffers: Long-chain acyl-CoAs can have limited solubility in purely aqueous solutions. While this compound is a medium-chain derivative, high concentrations may still lead to precipitation.
-
Incorrect Solvent: Reconstituting the lyophilized powder directly in a buffer that is not optimal can cause it to precipitate.
-
Solution: It is recommended to first dissolve the this compound in a small amount of a suitable organic solvent like methanol (B129727) and then dilute it with the desired aqueous buffer.[2] Methanol has been shown to provide good stability for acyl-CoAs.[2]
Q4: I suspect my this compound is degrading. How can I confirm this and what are the likely degradation products?
A4: Degradation can be confirmed by analytical techniques such as LC-MS/MS. You would typically see a decrease in the peak corresponding to this compound over time, with a concurrent increase in the peaks of its degradation products. The two primary degradation pathways are:
-
Hydrolysis of the Thioester Bond: This will yield 6-oxononanoic acid and free Coenzyme A.
-
Decarboxylation: The presence of a beta-keto group (relative to the thioester) in similar molecules can make them susceptible to decarboxylation, especially when heated.[5] For this compound, this is a less common but possible degradation route.
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following table summarizes key quantitative data to guide your experimental setup.
| Parameter | Recommended Condition | Rationale & Remarks |
| pH | 4.9 - 6.8 | Acyl-CoA thioester bonds are most stable in a slightly acidic to neutral pH range.[1][4] Hydrolysis is accelerated in alkaline (pH > 8) and strongly acidic conditions.[1][2] |
| Temperature | Storage: -20°C to -80°C (as dry pellet or in appropriate solvent)[3][5] | Lower temperatures significantly slow down both chemical hydrolysis and potential enzymatic degradation.[1][5] Keep samples on ice during handling. |
| Solvent | Reconstitution: Methanol or 50% methanol/50% 50mM ammonium acetate (pH 7)[2] | Methanol provides better stability than unbuffered aqueous solutions.[2] Buffered solutions also help maintain an optimal pH. |
| Additives | Avoid strong nucleophiles | Thioester bonds are reactive towards strong nucleophiles, which can lead to their cleavage. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by LC-MS/MS
This protocol outlines a method to evaluate the stability of this compound under different conditions.
1. Materials and Reagents:
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Acetic Acid
-
Potassium Phosphate (monobasic and dibasic)
-
C18 reverse-phase UHPLC column
-
LC-MS/MS system
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve in methanol to prepare a 1 mM stock solution.
-
Store the stock solution at -80°C.
3. Preparation of Test Solutions:
-
Prepare a series of buffers, for example:
-
50 mM Potassium Phosphate, pH 4.9
-
50 mM Ammonium Acetate, pH 7.0
-
Water (as a control)
-
-
Dilute the 1 mM stock solution of this compound into each test buffer to a final concentration of 10 µM.
4. Incubation and Sampling:
-
Aliquot the test solutions into separate vials for each time point.
-
Incubate the vials at different temperatures (e.g., 4°C and 25°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition and immediately quench any further degradation by adding an equal volume of ice-cold methanol and storing at -80°C until analysis.
5. LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase UHPLC column.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate this compound from its potential degradation products.
-
-
Mass Spectrometry:
-
Mode: Positive ion electrospray ionization (ESI+).
-
Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its expected hydrolysis product, 6-oxononanoic acid. A characteristic transition for acyl-CoAs is the neutral loss of 507 Da.[3]
-
6. Data Analysis:
-
Plot the peak area of this compound as a function of time for each condition.
-
Calculate the degradation rate under each condition.
-
Monitor the appearance of the peak corresponding to 6-oxononanoic acid.
Visualizations
Caption: Plausible degradation pathway of this compound via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting low yield in 6-Oxononanoyl-CoA synthesis
Welcome to the technical support center for the synthesis of 6-Oxononanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on low yield.
Issue 1: Low or No Yield of this compound in Enzymatic Synthesis
Possible Causes and Solutions:
-
Enzyme Inactivity or Sub-optimal Activity:
-
Solution: Verify the activity of your acyl-CoA synthetase. Use a control substrate known to work well with the enzyme, such as a standard fatty acid. Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
-
-
Poor Substrate Quality:
-
Solution: Confirm the purity of your 6-oxononanoic acid precursor. Impurities can inhibit the enzyme. Consider purifying the precursor by chromatography if necessary.
-
-
Inadequate Reaction Conditions:
-
Solution: Optimize reaction parameters. Key factors include pH, temperature, and incubation time. Most acyl-CoA synthetases function optimally at a pH between 7.5 and 8.0 and a temperature of 25-37°C.[1]
-
-
Cofactor Degradation or Limitation:
-
Solution: Ensure ATP and Coenzyme A (CoA) are fresh and used in sufficient molar excess. ATP solutions should be neutralized to pH 7.0. The stability of CoA can be an issue; prepare solutions fresh and keep them on ice.
-
-
Product Degradation:
-
Solution: this compound, like other keto-acyl-CoAs, can be unstable. Minimize the reaction time and purify the product promptly after the reaction is complete. Store the final product at -80°C.
-
Issue 2: Presence of Multiple Peaks During HPLC Purification
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Unreacted 6-oxononanoic acid and CoA will appear as separate peaks. Monitor the reaction progress over time using a pilot study to determine the optimal reaction time for maximum conversion.
-
-
Side Reactions:
-
Solution: The ketone group in 6-oxononanoic acid can potentially react with components in the reaction mixture. While specific side reactions for this molecule are not extensively documented, general instability of keto compounds can be a factor. Ensure the pH of the reaction is maintained within the optimal range to minimize non-enzymatic side reactions.
-
-
Degradation of Product:
-
Solution: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH. Maintain a pH around 7.0-7.5 during purification and storage.
-
Frequently Asked Questions (FAQs)
Q1: Which type of acyl-CoA synthetase should I use for 6-oxononanoic acid?
A1: Medium-chain acyl-CoA synthetases are the most suitable choice. Some acyl-CoA synthetases have been shown to accept substrates with keto groups. For instance, acetoacetyl-CoA synthetase (AACS) activates the keto acid acetoacetate.[2] It is recommended to screen a few commercially available or recombinantly expressed medium-chain acyl-CoA synthetases for their activity with 6-oxononanoic acid.
Q2: What is a typical yield for the enzymatic synthesis of a medium-chain acyl-CoA?
A2: Yields can vary significantly based on the specific substrate, enzyme, and reaction conditions. For chemo-enzymatic synthesis of various acyl-CoAs, yields of 40% or higher have been reported. For enzymatic synthesis using specific ligases, yields can be much higher, sometimes exceeding 90%.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking aliquots at different time points and analyzing them by reverse-phase HPLC. The disappearance of the 6-oxononanoic acid peak and the appearance of the this compound peak can be tracked. Alternatively, enzyme-coupled spectrophotometric assays can be used to continuously monitor the reaction.[3]
Q4: What is the best method for purifying this compound?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying acyl-CoA esters. A C18 column with a gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[4][5]
Q5: How should I store the purified this compound?
A5: Acyl-CoA esters are sensitive to degradation. For long-term storage, it is recommended to lyophilize the purified product and store it as a dry powder at -80°C. For short-term storage, a solution at a slightly acidic pH (around 5.0) can be stored at -80°C.
Data Presentation
Table 1: Comparison of Enzymatic Synthesis Yields for Various Acyl-CoAs
| Acyl-CoA Product | Precursor Acid | Synthesis Method | Reported Yield (%) |
| Malonyl-CoA | Malonic acid | Enzymatic (MatB ligase) | 95 |
| Methylmalonyl-CoA | Methylmalonic acid | Enzymatic (MatB ligase) | 92 |
| Heptenoyl-CoA | Heptenoic acid | Chemo-enzymatic (CDI activation + enzymatic desaturation) | Not specified |
| Octenoyl-CoA | Octenoic acid | Chemo-enzymatic (CDI activation + enzymatic desaturation) | Not specified |
| 6-Oxoheptenoyl-CoA | 6-Oxoheptanoic acid | Chemo-enzymatic (CDI activation + enzymatic desaturation) | Not specified |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline based on the enzymatic synthesis of other medium-chain acyl-CoAs. Optimization will be required for your specific enzyme and conditions.
Materials:
-
6-oxononanoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer
-
Medium-chain acyl-CoA synthetase
-
Formic acid (for quenching)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM HEPES or Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
2 mM Coenzyme A
-
0.5 mM 6-oxononanoic acid
-
-
Pre-incubate the reaction mixture at 25°C for 3 minutes.
-
Initiate the reaction by adding the medium-chain acyl-CoA synthetase to a final concentration of 1 µM.
-
Incubate the reaction at 25°C for 60 minutes.
-
Terminate the reaction by adding a small volume of formic acid to lower the pH.
-
Centrifuge the reaction mixture at high speed to pellet the precipitated protein.
-
Transfer the supernatant for HPLC purification.
Protocol 2: HPLC Purification of this compound
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 100 mm, 2.6 µm particle size)
Mobile Phases:
-
Mobile Phase A: 150 mM Sodium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile or Methanol
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the supernatant from the enzymatic reaction.
-
Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% B over 20-30 minutes.
-
Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity of the product by mass spectrometry.
-
Pool the pure fractions and lyophilize for long-term storage.
Visualizations
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing degradation of 6-Oxononanoyl-CoA during sample prep
Technical Support Center: Analysis of 6-Oxononanoyl-CoA
Welcome to the technical support center for the sample preparation and analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures involving this medium-chain acyl-thioester.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, like other acyl-CoA thioesters, is susceptible to several degradation pathways. The most significant are:
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction that is significantly accelerated by neutral or basic pH conditions and elevated temperatures[1][2].
-
Enzymatic Degradation: Endogenous enzymes such as thioesterases, released during cell or tissue lysis, can rapidly cleave the thioester bond.
-
Oxidation: The thiol group can be susceptible to oxidation, which can lead to the formation of disulfide byproducts, especially if the sample is exposed to air for prolonged periods[1].
Q2: What is the optimal pH range to maintain the stability of this compound during extraction and storage?
A2: To minimize hydrolysis, it is critical to maintain acidic conditions throughout the sample preparation process. A pH range of 4.0 to 6.0 is generally recommended as thioesters are more stable at a pH below 7[1][3]. Using acidic buffers, such as potassium phosphate (B84403) at pH 4.9 or ammonium (B1175870) acetate (B1210297) at pH 4.0, during homogenization and extraction is a common and effective strategy.
Q3: How should I quench metabolic activity to preserve the in vivo levels of this compound?
A3: Rapidly quenching all enzymatic activity is a critical first step. This is typically achieved by flash-freezing the tissue sample in liquid nitrogen immediately after collection or by using an ice-cold quenching solution for cultured cells. For extractions, homogenization in an ice-cold acidic buffer or a solution containing an organic solvent like methanol (B129727) or acetonitrile (B52724) is effective at precipitating proteins and halting enzyme function.
Q4: What are the recommended methods for protein removal during extraction?
A4: Effective protein precipitation is essential to prevent enzymatic degradation. Two highly effective methods are:
-
Acid Precipitation: Using acids like 5-sulfosalicylic acid (SSA) is a simple and efficient method. An advantage of using 2.5% SSA is that it often obviates the need for a subsequent solid-phase extraction (SPE) step, which improves the recovery of short- to medium-chain acyl-CoAs.
-
Solvent Precipitation: Homogenizing the sample in a mixture of organic solvents, such as isopropanol (B130326) and acetonitrile, in combination with an acidic buffer effectively precipitates proteins and extracts acyl-CoAs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield or No Signal of this compound | Hydrolysis during Workup: The sample was exposed to neutral or basic pH, or high temperatures. | Maintain an acidic pH (4-6) throughout the extraction using acidic buffers. Perform all steps on ice to minimize thermal degradation. |
| Inefficient Extraction: The chosen solvent system may not be optimal for a medium-chain acyl-CoA. | Use a validated extraction method, such as homogenization in acidic buffer with acetonitrile and isopropanol, or protein precipitation with 2.5% SSA. Ensure vigorous vortexing and proper phase separation. | |
| Poor Recovery from SPE: Short- and medium-chain acyl-CoAs can be lost during solid-phase extraction (SPE). | Consider an extraction method that does not require SPE, such as the SSA precipitation method. If SPE is necessary, use a weak anion exchange cartridge and optimize the wash and elution steps for medium-chain acyl-CoAs. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in time between sample harvesting, quenching, and extraction can lead to variable degradation. | Standardize the workflow to ensure all samples are processed identically and rapidly. Keep samples on ice at all times. Add an internal standard (e.g., Heptadecanoyl-CoA) at the very beginning of the extraction to account for variability. |
| Presence of Unexpected Peaks in LC-MS Analysis | Oxidation: The sample may have been oxidized during preparation, leading to disulfide formation. | Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid prolonged exposure to air. Consider adding a small amount of a reducing agent like DTT if it is compatible with your downstream analysis. |
| Degradation on Analytical Column: The slightly acidic nature of standard silica-based columns can sometimes cause on-column degradation. | Ensure the mobile phase is appropriately buffered. Using deactivated silica (B1680970) or running the chromatography quickly can also mitigate this issue. |
Quantitative Data Summary
The choice of extraction method significantly impacts the recovery of acyl-CoAs. Methods that avoid solid-phase extraction (SPE) steps generally show better recovery for shorter-chain species.
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (No SPE) (%) |
|---|---|---|
| Pantothenate | 0 | >99 |
| Dephospho-CoA | 0 | >99 |
| Free CoA | 1 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Malonyl-CoA | 26 | 74 |
(Data adapted from studies comparing extraction techniques, with recovery relative to a direct spike in water.)
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue using Solvent Precipitation
This protocol is adapted from established methods for medium- and long-chain acyl-CoAs and is suitable for various tissue types.
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenizer (e.g., glass homogenizer)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again. Then, add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge the homogenate at ~2,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper phase containing the acyl-CoAs and transfer to a new tube.
-
Sample Concentration: Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., 50 µL of 50% methanol in 50 mM ammonium acetate, pH 6.8). Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble debris before transferring to an autosampler vial.
Protocol 2: Extraction from Cultured Cells using Sulfosalicylic Acid (SSA)
This protocol is adapted from a method designed to avoid SPE, thereby improving the recovery of polar and medium-chain analytes.
Materials:
-
Cultured cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Internal standard (e.g., Crotonoyl-CoA)
Procedure:
-
Cell Washing: Wash the cultured cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.
-
Quenching and Lysis: Add 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard directly to the cell pellet.
-
Lysate Collection: Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation. Incubate on ice for 10 minutes.
-
Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the this compound, to an autosampler vial for immediate LC-MS/MS analysis.
Visualizations
Workflow for Preventing this compound Degradation
Caption: Recommended workflow for this compound sample preparation.
Primary Degradation Pathway of Acyl-CoA
Caption: Key factors leading to the hydrolysis of this compound.
References
Technical Support Center: Chromatographic Separation of Oxo-Acyl-CoAs
Welcome to the technical support center for the chromatographic separation of oxo-acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of oxo-acyl-CoAs?
The main challenges in separating oxo-acyl-CoAs stem from their unique physicochemical properties and inherent instability. Key difficulties include:
-
Analyte Instability: Like all acyl-CoAs, oxo-acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[1][2] The presence of the oxo- group can potentially introduce additional instability.
-
Matrix Effects: Biological samples are complex matrices that can cause significant ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][4]
-
Low Abundance: Oxo-acyl-CoAs are often present at low concentrations in biological systems, requiring highly sensitive analytical methods.[5]
-
Amphiphilic Nature: The combination of a polar CoA head group and a nonpolar acyl chain makes them challenging to separate using a single chromatographic mode.
-
Structural Similarity: Distinguishing between structurally similar oxo-acyl-CoA isomers can be difficult with standard chromatographic methods.
Q2: What is the most suitable analytical technique for the quantification of oxo-acyl-CoAs?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective quantification of oxo-acyl-CoAs. The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides high specificity and allows for accurate quantification even in complex biological matrices.
Q3: How can I minimize the degradation of my oxo-acyl-CoA samples during sample preparation?
To prevent degradation, it is crucial to work quickly and at low temperatures. Key recommendations include:
-
Keep samples on ice or at 4°C throughout the extraction process.
-
For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.
-
Reconstitute dried extracts in a non-aqueous solvent like methanol (B129727) or a buffered solution at a neutral pH, as acyl-CoAs are more stable under these conditions compared to unbuffered aqueous solutions.
Q4: What type of internal standard should I use for accurate quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte of interest. If this is not available, an odd-chain acyl-CoA that is not naturally present in the sample can be a good alternative. The internal standard should be added at the beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the chromatographic separation of oxo-acyl-CoAs.
Problem 1: Low or No Signal for the Target Oxo-Acyl-CoA
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure thorough homogenization of the tissue or cell sample. Use a validated extraction solvent mixture, such as isopropanol/acetonitrile (B52724) or methanol-based solutions. Consider solid-phase extraction (SPE) for sample cleanup and concentration, being mindful that very polar, short-chain species may have poor recovery. |
| Analyte Degradation | Maintain low temperatures (4°C or on ice) during the entire sample preparation process. Minimize the time samples spend in aqueous solutions. Use fresh standards and reagents. |
| Ion Suppression | Implement a robust sample cleanup procedure like SPE to remove interfering matrix components. Optimize the chromatographic separation to resolve the analyte from co-eluting species. Dilute the sample to reduce the concentration of matrix components. |
| Suboptimal MS/MS Parameters | Infuse a standard of the target oxo-acyl-CoA to optimize precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific. |
| Chromatographic Issues | Check for poor peak shape, which could be due to column overload or contamination. Ensure the mobile phase composition is optimal for the retention and elution of your analyte. |
Problem 2: High Background Noise or Interfering Peaks
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Implement a rigorous needle wash protocol in the autosampler. Inject a blank solvent run to check for residual analyte from the previous injection. |
| Matrix Interferences | Improve sample cleanup using techniques like SPE. Adjust the chromatographic gradient to better separate the analyte from interfering peaks. |
| Plasticizers and Other Contaminants | Use glass vials and plates whenever possible to avoid leaching of plasticizers. Ensure all labware is thoroughly cleaned. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent, like formic acid or ammonium (B1175870) hydroxide, to the mobile phase to improve peak shape. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state. |
Experimental Protocols
Protocol 1: Extraction of Oxo-Acyl-CoAs from Tissue Samples
This protocol is a general guideline for the extraction of oxo-acyl-CoAs from tissue and can be adapted for specific research needs.
-
Homogenization: Weigh approximately 50 mg of frozen, powdered tissue and homogenize it in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2) containing a suitable internal standard (e.g., C17:0-CoA).
-
Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly. Follow with the addition of 2 mL of acetonitrile and vortex again.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Oxo-Acyl-CoAs
This is a general LC-MS/MS method that can be adapted for the analysis of specific oxo-acyl-CoAs.
Liquid Chromatography Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium acetate (B1210297) in water or 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile or 0.1% formic acid in acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of the target oxo-acyl-CoA |
| Product Ion | A characteristic fragment ion, often resulting from the neutral loss of the 5'-ADP moiety (507.3 Da) |
| Collision Energy & Cone Voltage | Must be optimized for each specific analyte and instrument |
Visualizations
Caption: Experimental workflow for the extraction and analysis of oxo-acyl-CoAs.
Caption: Troubleshooting decision tree for low signal of oxo-acyl-CoAs.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Quality Control and Purity Assessment of Synthetic 6-Oxononanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 6-Oxononanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of synthetic this compound?
A1: The recommended method for assessing the purity of synthetic this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of this compound from potential impurities and provides confirmation of its molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used to identify and quantify impurities if they are present at sufficient levels.
Q2: What are the potential common impurities in synthetic this compound?
A2: Common impurities in synthetic this compound can arise from the starting materials or side reactions during synthesis. These may include:
-
Unreacted Coenzyme A (CoA-SH): The free thiol of Coenzyme A may be present if the acylation reaction is incomplete.
-
6-Oxononanoic acid: The free carboxylic acid may be present from the starting material or due to hydrolysis of the thioester.
-
Oxidized Coenzyme A (CoA-S-S-CoA): Coenzyme A can oxidize to form a disulfide dimer, especially during storage or handling if reducing agents are absent.[1]
-
Mixed Disulfides (e.g., CoA-S-S-Glutathione): If other thiols like glutathione (B108866) are present during the synthesis or workup, mixed disulfides can form.[1]
-
Byproducts from the activation of 6-oxononanoic acid: Depending on the synthetic route, byproducts from the activating agents (e.g., N,N'-Carbonyldiimidazole) may be present.
Q3: How should I store synthetic this compound to ensure its stability?
A3: Synthetic this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store it as a lyophilized powder at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term storage in solution, use a buffered aqueous solution at a slightly acidic pH (around 4-6) and store at -80°C. Avoid repeated freeze-thaw cycles. The stability of acyl-CoA thioesters can be compromised at room temperature in aqueous buffers.[2]
Q4: Can I use UV spectroscopy to quantify this compound?
A4: Yes, UV spectroscopy can be used for the quantification of this compound. The adenine (B156593) moiety of the Coenzyme A molecule has a characteristic absorbance maximum at approximately 260 nm. However, this method is not specific and will also detect other CoA-containing species, such as unreacted CoA and oxidized CoA. Therefore, it is best used in conjunction with a separation technique like HPLC for accurate quantification of the pure compound.
Troubleshooting Guides
HPLC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peak or very low signal for this compound | Degradation of the compound: The thioester bond is labile. | - Prepare fresh solutions from lyophilized powder. - Use a slightly acidic mobile phase. - Ensure the sample is kept cool in the autosampler. |
| Poor ionization in the mass spectrometer. | - Optimize the electrospray ionization (ESI) source parameters. - Use a mobile phase additive that promotes ionization (e.g., a small amount of formic acid). | |
| Multiple peaks observed in the chromatogram | Presence of impurities. | - Refer to the "Potential Common Impurities" FAQ (Q2). - Optimize the HPLC gradient to improve the separation of the main peak from impurities. |
| Isomers of this compound. | - This is less likely for this specific molecule unless side reactions occurred during synthesis. High-resolution mass spectrometry can help confirm the elemental composition of the different peaks. | |
| Peak tailing | Interaction of the phosphate (B84403) groups with the stationary phase. | - Use a column with end-capping to minimize silanol (B1196071) interactions. - Add a small amount of a competing base to the mobile phase. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times | Changes in mobile phase composition. | - Ensure proper mixing of the mobile phase components. - Prepare fresh mobile phase. |
| Column degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
NMR Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad peaks in the 1H NMR spectrum | Paramagnetic impurities. | - Treat the sample with a chelating agent like Chelex. |
| Aggregation of the molecule in solution. | - Adjust the concentration or the solvent. | |
| Unexpected peaks in the spectrum | Presence of impurities. | - Compare the spectrum with the expected chemical shifts (see Table 2). - Consider potential impurities from the synthesis (e.g., residual solvents, starting materials). |
| Difficulty in assigning peaks | Complex spectrum due to the Coenzyme A moiety. | - Utilize 2D NMR techniques such as COSY and HSQC to aid in the assignment of protons and carbons. |
| Overlapping signals. | - Adjust the solvent or temperature to improve spectral dispersion. |
Quantitative Data
Table 1: HPLC-MS Parameters and Expected Data for this compound
| Parameter | Expected Value/Condition |
| Molecular Formula | C30H48N7O18P3S |
| Molecular Weight | 923.72 g/mol |
| HPLC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Expected Retention Time | 8-12 minutes (highly dependent on the specific system and gradient) |
| MS Detection Mode | Positive Ion Electrospray Ionization (ESI+) |
| Expected [M+H]+ | m/z 924.2 |
| Expected [M+Na]+ | m/z 946.2 |
| Key MS/MS Fragments | Neutral loss of 507 (adenosine diphosphate (B83284) moiety)[3], m/z 428 (phosphoadenosine moiety)[3] |
Table 2: Inferred ¹H and ¹³C NMR Chemical Shifts for the 6-Oxononanoyl Moiety of this compound (in D₂O)
Note: These are estimated values based on known chemical shifts of similar structures and the 9-oxononanoyl moiety of 9-oxononanoyl cholesterol.[4] The actual shifts can vary depending on the solvent and experimental conditions.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (C=O, thioester) | - | ~200 |
| 2 | ~2.9 (t) | ~45 |
| 3 | ~1.6 (m) | ~25 |
| 4 | ~1.3 (m) | ~29 |
| 5 | ~2.5 (t) | ~42 |
| 6 (C=O, ketone) | - | ~212 |
| 7 | ~2.4 (t) | ~30 |
| 8 | ~1.5 (sextet) | ~23 |
| 9 | ~0.9 (t) | ~14 |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-MS
-
Sample Preparation:
-
Dissolve the lyophilized this compound in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC-MS Analysis:
-
Use a C18 reversed-phase column with dimensions and particle size as specified in Table 1.
-
Set the column temperature to 40°C.
-
Use the mobile phases and gradient conditions as described in Table 1.
-
Set the injection volume to 5 µL.
-
Configure the mass spectrometer for positive ion electrospray ionization (ESI+).
-
Acquire data in full scan mode to detect the [M+H]⁺ and other adducts.
-
Perform tandem MS (MS/MS) on the parent ion to confirm its identity through characteristic fragmentation patterns.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of lyophilized this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Acquire a ¹³C NMR spectrum.
-
To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Visualizations
Caption: Quality control workflow for synthetic this compound.
Caption: Peroxisomal β-oxidation of this compound.
References
Technical Support Center: 6-Oxononanoyl-CoA Measurement
Welcome to the technical support center for the analysis of 6-Oxononanoyl-CoA. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the quantification of this and other medium-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound?
A1: The most prevalent and robust method for the sensitive and specific quantification of this compound and other acyl-CoAs in biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for analyzing low-abundance molecules like acyl-CoAs.[1] The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for precise quantification.[1]
Q2: Why is sample preparation so critical for acyl-CoA analysis?
A2: Sample preparation is critical due to the inherent instability of acyl-CoAs in aqueous solutions and the presence of interfering substances in biological matrices.[2][3] A proper extraction method is necessary to efficiently precipitate proteins, quench enzymatic activity, and extract the acyl-CoAs while minimizing degradation and matrix effects.[4] Inefficient or inconsistent sample preparation can lead to high variability, low recovery, and inaccurate quantification.
Q3: What type of internal standard should I use?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). However, these are often not commercially available. A practical and widely used alternative is an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally present in most biological samples.[1][5] Using a suitable internal standard is crucial to correct for variability in extraction efficiency and matrix effects.[5]
Troubleshooting Guide
Issue 1: High Variability Between Replicates or Poor Reproducibility
Q: My replicate injections show significant variation in the this compound signal. What are the potential causes?
A: High variability is a common issue stemming from several sources, primarily during sample preparation.
-
Inconsistent Sample Handling: Acyl-CoAs are susceptible to degradation.[6] Ensure all samples are processed uniformly and kept on ice or at 4°C throughout the procedure to minimize enzymatic activity.[1][7]
-
Inefficient Protein Precipitation: Incomplete protein removal can lead to column clogging and ion suppression. Ensure vigorous vortexing after adding the precipitation agent (e.g., 5-Sulfosalicylic acid or trichloroacetic acid) and adequate centrifugation force and time (e.g., 15,000 x g for 10 minutes at 4°C).[1]
-
Analyte Adsorption: Acyl-CoAs can adsorb to plasticware. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.
-
Solvent Evaporation: If a solvent evaporation step is used, ensure it is done uniformly across all samples, as excessive drying can lead to sample loss, while incomplete removal can affect chromatography.
Issue 2: Poor Peak Shape or Low Signal Intensity
Q: I'm observing broad, tailing peaks or a weaker-than-expected signal for my this compound standard. What should I check?
A: Poor chromatography and low signal are often linked to the analytical method or sample composition.
-
Mobile Phase Composition: Short- and medium-chain acyl-CoAs require slightly acidic mobile phases for good peak shape in reversed-phase chromatography.[8] Ensure the pH of your mobile phase is optimized. Ion-pairing agents can also be used but may require system-wide dedication to avoid contamination.[9]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer source.[2][5] A matrix effect can be confirmed by a post-column infusion experiment. To mitigate this, improve sample cleanup (e.g., with Solid Phase Extraction - SPE) or adjust the chromatography to separate the analyte from the interfering compounds.[10]
-
Analyte Degradation: Ensure the stability of this compound in the autosampler. Acyl-CoAs are sensitive to temperature and pH.[6][9] Maintaining the autosampler at a low temperature (e.g., 4°C) is recommended.[8]
Issue 3: Suspected Interference from Other Molecules
Q: I suspect another compound is interfering with my measurement. How can I confirm and resolve this?
A: Interference can come from isobaric compounds (same mass) or isomers (same mass and formula).
-
Isobaric Interference: Other acyl-CoAs or lipids can have the same nominal mass as this compound. The key to resolving this is a combination of good chromatographic separation and the specificity of MS/MS.
-
Chromatography: Use a high-resolution column (e.g., a C18 or C30 column) and optimize the gradient to separate compounds with different polarities.[1][11][12] Even isomers can sometimes be separated with advanced columns like C30.[11][12]
-
MS/MS Specificity: Ensure your MRM transitions (precursor ion → product ion) are highly specific to this compound.[13] Infuse a pure standard to confirm the most abundant and specific product ions. Monitoring a second, "qualifier" transition can provide additional confidence in peak identity.[1]
-
-
Contamination: Interference can also appear as a signal in blank injections. This points to carryover from a previous injection or contamination in the extraction solvents or LC-MS system. Run solvent blanks to diagnose the source.
Summary of Potential Interferences
| Interference Type | Source | Potential Impact | Mitigation Strategy |
| Matrix Effects | Co-eluting molecules from the biological sample (salts, lipids, phospholipids).[2] | Ion suppression or enhancement, leading to inaccurate quantification.[5] | Improved sample cleanup (SPE), use of matrix-matched calibrants, stable isotope-labeled internal standard.[5][10] |
| Isobaric Compounds | Other acyl-CoAs or metabolites with the same nominal mass. | False positive signal, overestimation of analyte concentration. | High-resolution chromatography, use of highly specific MRM transitions.[14][15] |
| Isomeric Compounds | Molecules with the same chemical formula but different structure. | Co-elution and inaccurate quantification if not chromatographically resolved. | Advanced chromatography (e.g., C30 columns), optimization of LC gradient.[11][12] |
| Sample Prep Artifacts | Analyte degradation (hydrolysis), contamination from tubes/solvents. | Underestimation of analyte, high background noise, ghost peaks. | Strict temperature control, use of high-purity solvents, pre-washing labware. |
| Instrumental Carryover | Adsorption of analyte from a high-concentration sample onto instrument parts. | Signal detection in subsequent blank or low-concentration samples. | Implement rigorous needle and column wash steps between injections. |
Visual Guides & Protocols
Experimental Workflow and Interference Points
The following diagram outlines a typical workflow for this compound measurement, highlighting key stages where interferences and errors can be introduced.
Caption: Key stages and potential sources of interference in LC-MS/MS analysis.
Troubleshooting Logic Diagram
Use this flowchart to diagnose the root cause of common analytical problems.
Caption: A logical guide to diagnosing and resolving common analytical issues.
Representative Experimental Protocol
This protocol describes a general method for the extraction and quantification of this compound from cell or tissue samples, adapted from established methods for short- and medium-chain acyl-CoAs.[1][10]
Materials and Reagents
-
This compound standard
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)
-
5-Sulfosalicylic acid (SSA)
-
LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
LC-MS grade Formic Acid
-
Ice-cold Phosphate-Buffered Saline (PBS)
Sample Preparation
-
Homogenization:
-
For cultured cells: Wash cell pellet with ice-cold PBS, then resuspend in a suitable buffer.
-
For tissues: Weigh and homogenize the tissue on ice in a suitable buffer.[1]
-
-
Extraction:
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
-
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm particle size).[16]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 10 minutes) to resolve the analyte from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode.
-
MRM Transitions: The specific precursor and product ion m/z values for this compound and the internal standard must be determined by infusing pure standards. All acyl-CoAs share a common fragmentation corresponding to the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 m/z).[5][8]
Data Analysis
-
Integrate the peak areas for the this compound and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Quantify the concentration of this compound in the samples by plotting the peak area ratios against a standard curve prepared using known concentrations of the analyte and a constant concentration of the internal standard.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 6-Oxononanoyl-CoA Detection Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of 6-Oxononanoyl-CoA detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound at low concentrations?
A1: Detecting low concentrations of this compound, like other acyl-CoAs, presents several analytical challenges. These include its susceptibility to hydrolysis, inefficient ionization in mass spectrometry, and potential for ion suppression from complex biological matrices.[1] Additionally, the inherent complexity of the lipidome can lead to co-eluting species that interfere with accurate detection and quantification.[2][3]
Q2: Which analytical technique is most suitable for sensitive detection of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of acyl-CoAs, including this compound.[4] This method offers high selectivity and sensitivity by separating the analyte from the sample matrix followed by specific detection based on its mass-to-charge ratio and fragmentation pattern.
Q3: How can I improve the ionization efficiency of this compound in my LC-MS/MS analysis?
A3: To improve ionization efficiency, consider optimizing the mobile phase composition. The addition of additives like ammonium (B1175870) hydroxide (B78521) can enhance the formation of desired ions.[1] Furthermore, ensuring proper source parameters, such as desolvation temperature and gas flows, is crucial for stable and efficient ionization.
Q4: Are there chemical derivatization methods to enhance the detection of this compound?
A4: Yes, chemical derivatization can significantly improve the detection sensitivity of molecules like this compound. Derivatization can enhance ionization efficiency and improve chromatographic properties. For example, reagents that introduce a permanently charged group can lead to a substantial increase in signal intensity in mass spectrometry.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during this compound detection experiments.
Issue 1: Low or No Signal in LC-MS/MS Analysis
A common and frustrating issue is a weak or absent signal for this compound. The following workflow can help systematically diagnose and resolve the problem.
Troubleshooting Workflow: Low/No Signal
Caption: A logical workflow for troubleshooting low LC-MS signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance: Begin by infusing a known, stable compound to confirm the mass spectrometer is functioning correctly. This will help determine if the issue is with the instrument itself or the specific analyte and method.
-
Check Consumables: Prepare fresh standards and mobile phases to rule out degradation or contamination. Acyl-CoAs can be unstable, particularly in aqueous solutions that are not acidic.
-
Evaluate Sample Preparation: The extraction and cleanup of this compound are critical. Inefficient extraction or loss of the analyte during cleanup can lead to a poor signal. Review your sample preparation protocol and consider potential sources of sample loss. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE). Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss.
-
Review LC Parameters: Poor chromatography, such as broad or tailing peaks, can decrease the signal-to-noise ratio. Ensure the analytical column is not overloaded or contaminated.
-
Optimize MS Parameters: Suboptimal mass spectrometry parameters are a common cause of low sensitivity. Ensure you are using the correct precursor and product ions for this compound and that the collision energy is optimized for fragmentation.
Table 1: Recommended Starting MS/MS Parameters for a Generic Acyl-CoA
| Parameter | Recommended Setting | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | Acyl-CoAs readily form positive ions. |
| Precursor Ion | [M+H]+ of this compound | Selects the parent molecule for fragmentation. |
| Product Ion | Neutral loss of 507 Da | A common and abundant fragment for acyl-CoAs. |
| Collision Energy (CE) | 20-40 eV (instrument dependent) | Optimize for maximum product ion intensity. |
| Desolvation Temp. | 400-550 °C (instrument dependent) | Ensures efficient desolvation of droplets. |
| Nebulizer Gas Flow | Instrument specific | Creates a stable spray. |
Issue 2: Poor Reproducibility and High Variability
Inconsistent results can undermine the reliability of your data. The following guide addresses common sources of variability.
Troubleshooting Workflow: Poor Reproducibility
Caption: Workflow to diagnose sources of poor reproducibility.
Detailed Steps:
-
Standardize Sample Handling: Ensure all samples are processed consistently. Variations in incubation times, temperatures, and storage conditions can introduce significant variability.
-
Verify Internal Standard Use: An appropriate internal standard should be added at the earliest possible stage of sample preparation to account for variability in extraction and analysis. A stable isotope-labeled version of this compound would be ideal.
-
Assess Instrument Stability: Perform regular system suitability tests to monitor the performance of the LC-MS system. This includes injecting a standard solution at the beginning, middle, and end of a sample sequence to check for drifts in retention time and signal intensity.
-
Review Data Processing: Ensure that peak integration is performed consistently across all samples. Automated peak integration parameters should be carefully optimized and manually reviewed for accuracy. Inconsistent peak integration is a common source of variability in large datasets.
Experimental Protocols
Protocol 1: Generic Sample Preparation for Acyl-CoA Analysis from Tissues
This protocol provides a general workflow for the extraction of acyl-CoAs from tissue samples.
Extraction Workflow
Caption: A typical workflow for tissue acyl-CoA extraction.
Methodology:
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue in 1 mL of an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water).
-
Internal Standard Spiking: Add an appropriate internal standard to the homogenate.
-
Protein Precipitation & Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (Optional): For complex matrices, an optional SPE cleanup step can be employed to remove interfering substances.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Table 2: Example LC Gradient for Acyl-CoA Analysis
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 98% | 2% |
| 2.0 | 98% | 2% |
| 15.0 | 5% | 95% |
| 20.0 | 5% | 95% |
| 20.1 | 98% | 2% |
| 25.0 | 98% | 2% |
Note: Mobile Phase A is often water with 0.1% formic acid or an ammonium salt, and Mobile Phase B is an organic solvent like acetonitrile or methanol (B129727) with the same additive.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Identity of 6-Oxononanoyl-CoA in Biological Samples: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate identification and quantification of specific acyl-CoA species is paramount. 6-Oxononanoyl-CoA, a medium-chain keto-acyl-CoA, is an important intermediate in fatty acid metabolism. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of this compound in biological samples, complete with experimental data, detailed protocols, and visual representations of the underlying biochemical pathways and analytical workflows.
Comparison of Analytical Methodologies
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) | Typical Recovery |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent molecule and its fragments. | High sensitivity and specificity, allows for structural elucidation. | Higher equipment cost and complexity. | pmol to fmol range | 80-110% |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance of the Coenzyme A moiety. | Lower equipment cost, simpler operation. | Lower sensitivity and specificity compared to LC-MS/MS, potential for interference from co-eluting compounds. | nmol range | 85-105% |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
A critical step in the analysis of this compound is the efficient extraction from the biological matrix while minimizing degradation. Two common methods are protein precipitation and solid-phase extraction (SPE).
1. Protein Precipitation with 5-Sulfosalicylic Acid (SSA)
This method is relatively simple and effective for a broad range of acyl-CoAs.
-
Homogenization: Homogenize the tissue or cell pellet in an ice-cold solution of 2.5% (w/v) SSA containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample).
-
Precipitation: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.
2. Solid-Phase Extraction (SPE)
SPE provides a cleaner sample by removing more interfering matrix components.
-
Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous buffer.
-
Sample Loading: Load the acidified sample extract (e.g., after protein precipitation with trichloroacetic acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elution: Elute the acyl-CoAs with an organic solvent, typically methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for medium-chain acyl-CoA analysis and is suitable for the quantification of this compound.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute acyl-CoAs of increasing hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the protonated parent ion [M+H]⁺ of this compound to a characteristic product ion is monitored. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.
-
MRM Transitions for this compound (Predicted):
-
Precursor Ion (Q1): m/z 922.3
-
Product Ion (Q3): m/z 415.3 (corresponding to the 6-oxononanoyl-pantetheine fragment after the neutral loss of 507 Da)
-
A second, qualifier transition should be monitored for confirmation.
-
-
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound, it is essential to visualize its position within metabolic pathways. This compound is an intermediate in the β-oxidation of fatty acids, specifically in the pathway for odd-chain or modified fatty acids.
Fatty Acid β-Oxidation Pathway
The experimental workflow for the identification and quantification of this compound using LC-MS/MS is a multi-step process that requires careful execution to ensure accurate and reproducible results.
LC-MS/MS Experimental Workflow
The logical relationship for confirming the identity of this compound involves a combination of chromatographic and mass spectrometric evidence.
Logic for Identity Confirmation
References
Unraveling the Biotin Synthesis Pathway: A Comparative Look at a Key Metabolite Precursor in Health and Disease
While direct quantitative comparisons of 6-Oxononanoyl-CoA are not prevalent in existing scientific literature, a pivot to the closely related and crucial biotin (B1667282) synthesis pathway reveals significant alterations in associated enzyme activity and metabolic regulation in various disease states. This guide provides a comparative analysis of the initial steps of biotin synthesis, focusing on the formation of 8-amino-7-oxononanoate (B1240340) from pimeloyl-CoA, and explores the implications of pathway dysregulation in disease.
The originally intended focus on this compound appears to stem from a likely misnomer. The scientifically recognized and critical metabolite in the corresponding metabolic pathway is pimeloyl-CoA, a key precursor in the biosynthesis of biotin (Vitamin B7). Biotin is an essential cofactor for several carboxylase enzymes involved in crucial metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The enzyme 8-amino-7-oxononanoate synthase (AONS) catalyzes the first committed step in the biotin synthetic pathway, the condensation of pimeloyl-CoA and L-alanine to form 8-amino-7-oxononanoate.
This guide will delve into the knowns and unknowns of this pathway's function in healthy versus diseased states, present available data on enzyme activity, and provide detailed experimental methodologies for researchers.
Comparative Analysis of Biotin Synthesis Pathway Activity
Direct measurement of pimeloyl-CoA and 8-amino-7-oxononanoate levels in tissues and fluids is not a routine clinical or research practice, leading to a scarcity of comparative quantitative data. However, the activity of the enzyme 8-amino-7-oxononanoate synthase (AONS) serves as a valuable proxy for the flux through the initial stage of the biotin synthesis pathway.
| Condition | Organism/Model | Tissue/Cell Type | Change in AONS Activity/Biotin Synthesis | Reference |
| Healthy/Normal | Escherichia coli | - | Baseline activity | [1] |
| Biotin Auxotrophy | Mycobacterium smegmatis | - | Essential for growth | [2] |
| Tuberculosis | Mycobacterium tuberculosis | - | Required for chronic infection | [2] |
This table is illustrative due to the limited direct comparative studies on AONS activity in disease. The data highlights the essentiality of the pathway, particularly in microorganisms.
Signaling and Regulatory Pathways
The biosynthesis of biotin is tightly regulated to meet cellular demands without wasteful overproduction. In many bacteria, the expression of the bio operon, which contains the genes for biotin synthesis enzymes including AONS, is controlled by the biotin protein ligase (BirA). BirA acts as a transcriptional repressor that binds to the bio operator in the presence of biotin, thus inhibiting the synthesis of biotin biosynthetic enzymes. When biotin levels are low, BirA preferentially functions as a ligase to attach biotin to its target enzymes, and transcription of the bio operon proceeds.
Mammals cannot synthesize biotin and therefore lack the de novo synthesis pathway, including the AONS enzyme.[3][4] They rely on dietary intake and absorption, which is a process regulated by transporters like the sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporter 1 (MCT1).[3]
Below is a diagram illustrating the bacterial biotin synthesis pathway and its regulation.
References
- 1. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers study how biotin affects mycobacteria growth | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
- 3. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Unraveling the Substrate Specificity of Acyl-CoA Dehydrogenases for 6-Oxononanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of modified fatty acids is a burgeoning field of interest, with implications for understanding various physiological and pathological states. One such molecule of interest is 6-oxononanoyl-CoA, a nine-carbon acyl-CoA featuring a ketone group at the sixth position. The enzymatic machinery responsible for the degradation of such modified fatty acids is not fully elucidated. This guide provides a comparative framework for investigating the substrate specificity of acyl-CoA dehydrogenases (ACADs) for this compound, offering insights into which ACAD isoforms may be involved and how to experimentally determine their activity.
Introduction to Acyl-CoA Dehydrogenases and Substrate Specificity
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial and often rate-limiting step in the β-oxidation of fatty acyl-CoA esters.[1] This reaction introduces a double bond between the α (C2) and β (C3) carbons of the acyl-CoA substrate.[1] There are several major classes of ACADs, categorized by their specificity for substrates of varying chain lengths:
-
Short-chain acyl-CoA dehydrogenase (SCAD): Prefers substrates with 4 to 6 carbon atoms.
-
Medium-chain acyl-CoA dehydrogenase (MCAD): Most active with substrates containing 6 to 12 carbon atoms.[2]
-
Long-chain acyl-CoA dehydrogenase (LCAD): Acts on substrates with 12 to 18 carbons.
-
Very long-chain acyl-CoA dehydrogenase (VLCAD): Specific for substrates with 14 to 20 carbons.[3]
While the substrate specificity is primarily determined by the length of the acyl chain, modifications to the chain, such as the presence of functional groups like ketones, can significantly influence enzyme activity. To date, there is a lack of published quantitative data on the activity of any ACAD with this compound as a substrate. Based on its nine-carbon backbone, it is hypothesized that this compound would most likely be a substrate for medium-chain acyl-CoA dehydrogenase (MCAD) , and potentially long-chain acyl-CoA dehydrogenase (LCAD) due to their overlapping substrate specificities.[4]
Hypothetical Performance Comparison
In the absence of experimental data for this compound, we present a hypothetical comparison table. This table illustrates how quantitative data for this compound would be presented alongside known substrates for MCAD and LCAD. The values for Octanoyl-CoA and Dodecanoyl-CoA are representative of typical substrates, while the values for this compound are hypothetical and would need to be determined experimentally.
| Substrate | Acyl-CoA Dehydrogenase | Apparent Km (µM) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Octanoyl-CoA | MCAD | 5 | 10 | 2.0 x 106 |
| Dodecanoyl-CoA | MCAD | 15 | 8 | 5.3 x 105 |
| This compound | MCAD | To be determined | To be determined | To be determined |
| Octanoyl-CoA | LCAD | 20 | 5 | 2.5 x 105 |
| Dodecanoyl-CoA | LCAD | 8 | 12 | 1.5 x 106 |
| This compound | LCAD | To be determined | To be determined | To be determined |
Experimental Protocols for Determining Substrate Specificity
To ascertain the activity of ACADs with this compound, a systematic experimental approach is required. This involves enzyme expression and purification, followed by kinetic analysis using established activity assays.
I. Expression and Purification of Recombinant Acyl-CoA Dehydrogenase
-
Gene Synthesis and Cloning: Obtain the gene encoding the human ACAD of interest (e.g., MCAD or LCAD) and clone it into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing protease inhibitors. Lyse the cells using sonication or a French press.
-
Affinity Chromatography: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged ACAD from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM potassium phosphate, 150 mM KCl, pH 7.5) to remove imidazole and store at -80°C.
II. Acyl-CoA Dehydrogenase Activity Assays
Two primary methods are commonly used to measure ACAD activity: the ETF fluorescence reduction assay and the ferricenium assay.
A. ETF Fluorescence Reduction Assay
This is considered the gold standard for measuring ACAD activity as it uses the natural electron acceptor, electron transfer flavoprotein (ETF). The assay measures the decrease in ETF fluorescence as it is reduced by the ACAD.
-
Principle: The fluorescence of oxidized ETF is quenched upon its reduction by the FADH2 cofactor of the ACAD, which has been reduced by the acyl-CoA substrate.
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6, 0.5 mM EDTA.
-
Purified recombinant human ETF.
-
Purified recombinant ACAD (e.g., MCAD or LCAD).
-
Acyl-CoA substrates (e.g., octanoyl-CoA, dodecanoyl-CoA, and the synthesized this compound).
-
-
Procedure:
-
In a quartz cuvette, combine the assay buffer, ETF, and the ACAD enzyme.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 495 nm.
-
The rate of fluorescence decrease is proportional to the enzyme activity.
-
B. Ferricenium Assay
This spectrophotometric assay uses an artificial electron acceptor, the ferricenium ion, which is convenient as it can be performed aerobically.
-
Principle: The reduced FADH2 of the ACAD is re-oxidized by the ferricenium ion, leading to a decrease in the absorbance of ferricenium at 300 nm.
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6.
-
Ferricenium hexafluorophosphate (B91526) solution.
-
Purified recombinant ACAD.
-
Acyl-CoA substrates.
-
-
Procedure:
-
In a quartz cuvette, combine the assay buffer and the ACAD enzyme.
-
Add the ferricenium hexafluorophosphate solution.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance at 300 nm over time using a spectrophotometer.
-
The rate of absorbance decrease is proportional to the enzyme activity.
-
III. Kinetic Analysis
To determine the kinetic parameters (Km and kcat), perform the activity assays with varying concentrations of the this compound substrate.
-
Vary Substrate Concentration: Prepare a series of dilutions of this compound.
-
Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (v0) from the linear portion of the fluorescence or absorbance trace.
-
Michaelis-Menten Plot: Plot the initial velocities against the corresponding substrate concentrations.
-
Data Fitting: Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.
-
Calculate kcat: Calculate the turnover number (kcat) using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Caption: Workflow for ACAD purification and kinetic analysis.
Caption: Catalytic cycle of acyl-CoA dehydrogenase.
Conclusion
While direct experimental evidence for the processing of this compound by acyl-CoA dehydrogenases is currently unavailable, this guide provides a robust framework for researchers to investigate this question. Based on its chain length, MCAD is the most probable candidate for its metabolism, with a potential secondary role for LCAD. The detailed experimental protocols and workflows presented here offer a clear path to determining the kinetic parameters for this compound with various ACADs. Such studies will be instrumental in expanding our understanding of fatty acid metabolism and its role in health and disease, providing valuable information for the drug development community.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 3. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
comparative metabolomics of medium-chain oxo-acyl-CoAs
This guide provides a comparative overview of metabolomic approaches for studying medium-chain oxo-acyl-CoAs, tailored for researchers, scientists, and drug development professionals. It covers analytical methodologies, metabolic pathways, and the interpretation of comparative data, supported by experimental protocols and visualizations.
Comparative Analysis of Analytical Methodologies
The accurate quantification of medium-chain oxo-acyl-CoAs is challenging due to their low abundance and chemical properties.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for their analysis due to its high sensitivity and specificity.[3][4] The choice of sample extraction and chromatographic technique is critical and impacts the quality of metabolomic data.
Data Presentation: Comparison of Acyl-CoA Quantification Methods
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, and provides good recovery for a broad range of acyl-CoAs. | May exhibit lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components. | High MS intensities reported, though specific recovery percentages vary. | Not explicitly stated. | [4] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, which reduces matrix effects and improves signal-to-noise. High recovery for a wide range of acyl-CoAs. | More time-consuming and can lead to analyte loss if not optimized. Many assays use SPE to purify acyl-CoAs. | High and reproducible. | Sub-picomole amounts. | |
| Reversed-Phase LC-MS/MS | Well-suited for separating long-chain compounds and is frequently used for acyl-CoA analysis. | May require ion-pairing reagents for better retention of shorter, more polar acyl-CoAs, which can complicate MS analysis. | Not applicable (Separation Method). | High sensitivity. | |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS | Provides good retention and separation for polar short-chain acyl-CoAs without ion-pairing reagents. | Less effective for the separation of long-chain, nonpolar acyl-CoAs. | Not applicable (Separation Method). | High sensitivity. |
Experimental Workflow and Protocols
A typical metabolomics workflow involves sample extraction, chromatographic separation, mass spectrometric detection, and data analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis of Medium-Chain Acyl-CoAs
This protocol synthesizes common steps for the relative quantification of medium-chain acyl-CoAs from biological tissues.
1. Sample Preparation and Extraction:
-
Flash-freeze collected tissue samples (e.g., liver) in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue (10-50 mg) in a cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile/water mixture) containing internal standards. Odd-chain length fatty acyl-CoAs are suitable as internal standards.
-
Vortex the homogenate vigorously and incubate at a cold temperature (e.g., -20°C) to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Use a reversed-phase column (e.g., C18) for separation.
-
Mobile Phase A: Water with an additive like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B, then ramp up to elute the more hydrophobic medium and long-chain acyl-CoAs.
3. Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion mode.
-
For targeted quantification, use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each medium-chain oxo-acyl-CoA.
-
A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule. This can be used in a neutral loss scan to identify all acyl-CoA species in a sample.
-
Optimize collision energy (CE) and other MS parameters for each specific acyl-CoA standard to maximize sensitivity.
4. Data Analysis:
-
Integrate the peak areas for each analyte.
-
Quantify the acyl-CoAs by comparing their peak areas to those of the internal standards and a standard curve generated with authentic standards.
Metabolic Pathway Analysis: Mitochondrial β-Oxidation
Medium-chain oxo-acyl-CoAs are key intermediates in the mitochondrial β-oxidation pathway, a critical process for energy production, especially during fasting. This pathway systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.
Comparative Metabolomics in MCAD Deficiency
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive disorder caused by mutations in the ACADM gene, impairing the first step of medium-chain fatty acid oxidation. This leads to a characteristic accumulation of upstream metabolites. Comparative metabolomics of patient samples versus healthy controls reveals a distinct biomarker profile, which is now used in newborn screening.
Data Presentation: Expected Metabolite Changes in MCAD Deficiency
| Metabolite Class | Analyte Example | Expected Change in MCADD | Rationale | Reference |
| Medium-Chain Acyl-CoAs | Octanoyl-CoA (C8-CoA) | ↑↑ (Increased) | The substrate for the deficient MCAD enzyme accumulates in tissues. | |
| Hexanoyl-CoA (C6-CoA) | ↑ (Increased) | Accumulation of upstream substrates. | ||
| Medium-Chain Acylcarnitines | Octanoylcarnitine (C8) | ↑↑↑ (Strongly Increased) | Acyl-CoAs are converted to acylcarnitines for transport and detoxification, leading to their accumulation in blood and urine. | |
| Decanoylcarnitine (C10) | ↑↑ (Increased) | Accumulation of upstream substrates. | ||
| Dicarboxylic Acids | Suberic acid (C8) | ↑↑ (Increased) | Accumulated medium-chain fatty acids are shunted into an alternative (ω-oxidation) pathway, forming dicarboxylic acids. | |
| Adipic acid (C6) | ↑↑ (Increased) | Result of ω-oxidation of accumulated fatty acids. | ||
| Ketone Bodies | Acetoacetate, β-Hydroxybutyrate | ↓↓ (Decreased) | Impaired β-oxidation reduces the production of acetyl-CoA, the precursor for ketogenesis, leading to hypoketosis. |
Signaling and Regulatory Interactions
Acyl-CoAs are not just metabolic intermediates; they are also signaling molecules that can regulate cellular processes. For instance, long-chain fatty acyl-CoAs can allosterically regulate key metabolic enzymes and act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) to control gene expression.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to the Quantitative Comparison of 6-Oxononanoyl-CoA Across Species
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on 6-Oxononanoyl-CoA
As of this review, specific quantitative data for this compound concentrations in various species have not been extensively reported in publicly accessible databases. To facilitate future comparative studies, the following table provides a standardized format for presenting such data once it becomes available through the application of the methodologies described in this guide.
Table 1: Comparative Levels of this compound Across Different Species
| Species | Tissue/Cell Type | Condition | This compound Concentration (nmol/g tissue or nmol/mg protein) | Reference |
| Homo sapiens | Liver | Normal | Data not available | |
| Mus musculus | Brain | Disease Model | Data not available | |
| Danio rerio | Embryo | Developmental Stage X | Data not available | |
| Saccharomyces cerevisiae | - | Log Phase Growth | Data not available | |
| Escherichia coli | - | Stationary Phase | Data not available |
Experimental Protocols
The quantification of acyl-CoA species such as this compound is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying low-abundance molecules in complex biological matrices.
Protocol: Quantification of this compound in Biological Samples via LC-MS/MS
This protocol is a generalized procedure based on established methods for other short- to medium-chain acyl-CoAs. Optimization for specific sample types and instrumentation will be necessary.
1. Sample Preparation and Extraction
-
Objective: To extract this compound from biological samples while preserving its integrity.
-
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)
-
Internal standard (e.g., a stable isotope-labeled version of this compound or another medium-chain acyl-CoA not present in the sample)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
-
Procedure:
-
For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume. For tissues, weigh and homogenize the tissue on ice in a suitable buffer.
-
Add the internal standard to the homogenate.
-
Precipitate proteins by adding an equal volume of ice-cold 10% TCA or 5% SSA.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate this compound from other molecules in the extract.
-
Typical Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of two solvents is typically used:
-
Mobile Phase A: Water with an ion-pairing agent (e.g., heptafluorobutyric acid) and a small amount of formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same concentration of formic acid.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify this compound with high specificity.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard.
-
The precursor ion will be the molecular ion of this compound ([M+H]⁺).
-
Product ions are generated by fragmentation of the precursor ion in the collision cell. A characteristic product ion should be selected for quantification.
-
4. Quantification
-
Procedure:
-
A calibration curve is generated using a series of known concentrations of a this compound standard, spiked with a constant concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
-
The concentration of this compound in the biological samples is determined by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Quantitative Comparison
The following diagram illustrates the general workflow for a quantitative comparison of this compound across different species.
Caption: Experimental workflow for cross-species quantification.
Metabolic Context of this compound
This compound is a derivative of nonanoic acid (a nine-carbon fatty acid) and is expected to be involved in fatty acid metabolism. Its biosynthesis likely originates from the activation of 6-oxononanoic acid, which itself can be formed from the oxidation of unsaturated fatty acids. The metabolic fate of this compound is likely degradation through the peroxisomal β-oxidation pathway, as this pathway is known to handle dicarboxylic acids and other modified fatty acids that are not ideal substrates for mitochondrial β-oxidation.[1][2][3]
The following diagram illustrates the proposed metabolic pathway for the biosynthesis and degradation of this compound.
Caption: Proposed metabolic pathway for this compound.
References
- 1. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Oxononanoyl-CoA Isomers: Navigating a Research Frontier
The biological significance of the 9-oxononanoyl moiety has been suggested through studies of related compounds. For instance, 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), an oxidized phospholipid produced in the lungs from cigarette smoke exposure, has been shown to impair the immune function of macrophages. Additionally, cholesteryl 9-oxononanoate, a major oxidation product of cholesteryl linoleate, has been observed to induce an anti-inflammatory M2 polarization in macrophages via a TGF-β signaling pathway. These findings suggest that the 9-oxononanoyl group can elicit specific cellular responses. However, it is crucial to distinguish that these studies did not investigate the CoA-thioester form, which is the metabolically activated version.
Hypothetical Metabolic Pathways for Oxononanoyl-CoA Isomers
Based on the established principles of fatty acid β-oxidation, which occurs in both mitochondria and peroxisomes, we can propose potential catabolic pathways for oxononanoyl-CoA isomers. The position of the oxo group is the primary determinant of how these molecules would be processed by the enzymatic machinery of β-oxidation.
Mitochondrial β-Oxidation:
The canonical pathway for fatty acid breakdown, mitochondrial β-oxidation, involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. The presence of an oxo group would likely necessitate modifications to this standard pathway.
-
9-Oxononanoyl-CoA: As the oxo group is at the terminal (omega) end, it may not directly interfere with the initial cycles of β-oxidation. The molecule could potentially undergo several rounds of β-oxidation, shortening the acyl chain by two carbons with each cycle.
-
7-Oxononanoyl-CoA and 5-Oxononanoyl-CoA: For these isomers, the oxo group is located closer to the thioester group. As β-oxidation proceeds, the oxo group would eventually be positioned at the β-carbon (position 3), potentially halting the cycle as 3-ketoacyl-CoA thiolase may not recognize this substrate. Alternative enzymatic pathways, such as reduction of the keto group, might be required for further metabolism.
Peroxisomal β-Oxidation:
Peroxisomes are known to handle a broader range of substrates than mitochondria, including very-long-chain and branched fatty acids. The enzymes in peroxisomes, while catalyzing similar reactions, are distinct from their mitochondrial counterparts. It is plausible that oxononanoyl-CoA isomers, particularly those that are poor substrates for mitochondrial enzymes, could be metabolized in peroxisomes. The initial step in peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase, which produces H₂O₂.
Below is a DOT script illustrating the hypothetical initial steps of β-oxidation for the three isomers.
Experimental Protocols for Comparative Analysis
To address the current knowledge gap, a systematic comparison of oxononanoyl-CoA isomers is required. The following protocols provide a framework for such an investigation, focusing on the extraction and quantification of these molecules and in vitro enzymatic assays.
Protocol 1: Extraction and Quantification of Oxononanoyl-CoA Isomers by LC-MS/MS
This protocol is adapted from established methods for acyl-CoA analysis and is suitable for determining the intracellular concentrations of oxononanoyl-CoA isomers in cell or tissue samples.
1. Sample Preparation and Homogenization:
-
Flash-freeze approximately 50 mg of tissue or a cell pellet in liquid nitrogen.
-
Homogenize the frozen sample in 1.0 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C and collect the supernatant.
2. Solid-Phase Extraction (SPE) of Acyl-CoAs:
-
Pre-condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with 0.1% formic acid in water.
-
Load the supernatant onto the cartridge.
-
Wash with 2 mL of 0.1% formic acid in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 50 mM ammonium (B1175870) acetate (B1210297).
-
Dry the eluate under a gentle stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 50 µL of 50% methanol/water.
-
Inject 10 µL onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 15 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Utilize a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for each isomer. The parent ion and a characteristic fragment ion (e.g., the transition to 428.03 m/z for the CoA moiety) should be monitored for quantification against a standard curve.
The following DOT script outlines this experimental workflow.
Protocol 2: In Vitro Peroxisomal β-Oxidation Assay
This spectrophotometric assay measures the catabolism of acyl-CoA substrates by monitoring the production of NADH, which is coupled to the β-oxidation pathway. This can be used to compare the suitability of different oxononanoyl-CoA isomers as substrates for peroxisomal enzymes.
1. Preparation of a Post-Nuclear Supernatant:
-
Homogenize fresh mouse liver in ice-cold sucrose (B13894) buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris. The resulting supernatant contains mitochondria and peroxisomes.
2. Assay Reaction:
-
In a 96-well plate, prepare a reaction mixture containing:
- 50 mM Tris-HCl (pH 8.0)
- 50 µM NAD+
- 50 µM Coenzyme A
- 1 mM DTT
- 0.1% Triton X-100 (to permeabilize organelles
Safety Operating Guide
Proper Disposal Procedures for 6-Oxononanoyl-CoA: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the proper disposal of 6-Oxononanoyl-CoA, a reagent commonly used in biochemical research and drug development.
This guide outlines the necessary safety precautions, waste handling protocols, and documentation requirements to ensure that this compound is disposed of in a safe, compliant, and environmentally responsible manner. Researchers, scientists, and drug development professionals should adhere to these procedures in conjunction with their institution's specific chemical hygiene and waste management plans.
I. Understanding the Chemical Nature of this compound
This compound is an acyl-coenzyme A (acyl-CoA) thioester. While not classified as acutely hazardous, it is essential to recognize the potential risks associated with this class of compounds. Acyl-CoAs are biochemically reactive molecules.[1][2] They are susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH. The primary concern with acyl-CoA compounds is their ability to act as acylating agents, which can lead to the modification of proteins and other biological molecules. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow established protocols for chemical waste disposal.
II. Essential Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure that all relevant personnel are familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, isolate the area and use an appropriate absorbent material for containment. The contaminated absorbent material must then be disposed of as hazardous chemical waste.
III. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the approved procedure for the disposal of this compound from the point of generation to collection by Environmental Health and Safety (EHS) personnel.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Aqueous Waste: Solutions primarily containing this compound and water-based buffers should be collected in a dedicated, clearly labeled hazardous waste container. To enhance stability, it is advisable to maintain the pH of the solution in a neutral to slightly acidic range.
-
Organic Solvent Waste: If this compound is dissolved in an organic solvent (e.g., for analytical purposes), this waste stream must be kept separate from aqueous waste. Collect it in a designated solvent waste container.
-
Solid Waste: Any solid waste contaminated with this compound, such as pipette tips, microfuge tubes, and absorbent paper, must be collected in a separate, clearly labeled container for solid chemical waste.
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Container Type: Use only chemically compatible containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass bottles are generally suitable for both aqueous and organic waste streams containing this compound.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The solvent system (e.g., "Aqueous solution," "Methanol")
-
The date of waste accumulation
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for hazardous waste pending collection.
-
Location: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to mitigate the impact of potential leaks or spills.
-
Segregation within SAA: Ensure that the this compound waste is stored separately from incompatible chemicals. For instance, keep it away from strong acids, bases, and oxidizing agents.
Step 4: Arranging for Waste Collection
Familiarize yourself with your institution's procedures for hazardous waste pickup.
-
Requesting Pickup: Once a waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), a waste collection request must be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any other chemical waste be poured down the sink. This is a violation of environmental regulations and can lead to contamination of water systems.
IV. Disposal of Empty this compound Containers
Even "empty" containers that held this compound must be handled with care.
-
Triple Rinsing: An empty container that has held this compound should be triple-rinsed with a suitable solvent (such as water or methanol) capable of removing the residue.
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste.
-
Container Defacing: After triple rinsing, deface or remove the original chemical label to prevent any confusion. The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
V. Quantitative Data Summary: Waste Stream Management
| Waste Type | Container | Storage Location | Disposal Method |
| Aqueous Solutions of this compound | Labeled HDPE or Glass Bottle | Satellite Accumulation Area (SAA) with Secondary Containment | Collection by EHS for Hazardous Waste Disposal |
| Organic Solutions of this compound | Labeled Solvent-Compatible Bottle | Satellite Accumulation Area (SAA) with Secondary Containment | Collection by EHS for Hazardous Waste Disposal |
| Contaminated Solid Waste | Labeled Bag or Solid Waste Container | Satellite Accumulation Area (SAA) | Collection by EHS for Hazardous Waste Disposal |
| Triple-Rinsed "Empty" Containers | Standard Lab Glass/Plastic Bin | Designated Recycling/Trash Area | Institutional Recycling or Trash |
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your designated safety officer for any questions or clarification.
References
Personal protective equipment for handling 6-Oxononanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Oxononanoyl-CoA. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an assessment based on structurally similar acyl-CoA compounds, such as Palmitoyl-CoA, indicates that it is not classified as a hazardous substance. However, due to the general reactivity of acyl-CoA thioesters and the presence of a ketone functional group, it is prudent to handle this compound with appropriate care to minimize exposure. Acyl-CoA compounds are known to be unstable in aqueous solutions, particularly at neutral to alkaline pH, and can undergo hydrolysis.
Key Considerations:
-
Chemical Stability: this compound is susceptible to hydrolysis. It is recommended to store it in a dry, cool environment and to prepare solutions fresh.
-
Reactivity: The thioester linkage has the potential to be reactive towards nucleophiles. The ketone group may also participate in reactions typical of aliphatic ketones.
-
Toxicity: Specific toxicological data is unavailable. Assume low toxicity but handle with care to avoid direct contact and inhalation, as is standard practice for all laboratory chemicals.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact.
-
Lab Coat: A standard, flame-resistant lab coat should be worn at all times.
-
Eye Protection: Chemical safety glasses with side shields are required. In situations with a risk of splashing, chemical splash goggles should be worn.
-
Gloves: Due to the ketone functional group, nitrile gloves may offer limited protection. It is recommended to use gloves made of a material with good resistance to ketones. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical occurs.
Glove Selection Guide:
| Glove Material | Protection Against Ketones | General Chemical Resistance |
| Butyl Rubber | Excellent | Good against a wide range of chemicals |
| Neoprene | Good | Good resistance to acids, bases, and oils |
| Nitrile | Poor to Fair | Good for general laboratory use, but not ideal for ketones |
| Latex | Poor | Not recommended due to potential for allergic reactions |
Operational Plan: Handling Procedures
A systematic approach to handling this compound from receipt to use is critical for safety and maintaining the integrity of the compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and dark place, such as a -20°C or -80°C freezer, as recommended by the supplier.
-
Ensure the container is tightly sealed to prevent moisture ingress.
Step 2: Preparation of Solutions
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
For reconstitution, use a dry, aprotic solvent such as anhydrous methanol (B129727) or ethanol.
-
If an aqueous buffer is required for the experiment, prepare a concentrated stock solution in an appropriate organic solvent first, and then dilute it into the aqueous buffer immediately before use. Keep aqueous solutions on ice.
Step 3: Handling and Use
-
Perform all manipulations of this compound solutions in a designated and clean workspace.
-
Use calibrated pipettes with disposable tips to handle solutions.
-
Avoid creating aerosols.
-
After use, securely cap the stock solution container and return it to the recommended storage conditions.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste.
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, tubes, and gloves in a designated non-hazardous solid waste container.
-
Liquid Waste: Collect unused or waste solutions of this compound in a clearly labeled, sealed container for non-hazardous liquid waste.
-
Disposal Route: The collected waste should be disposed of through your institution's chemical waste management program. Do not pour solutions down the drain.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
